Product packaging for Carboxyrhodamine 110-PEG4-alkyne(Cat. No.:)

Carboxyrhodamine 110-PEG4-alkyne

Numéro de catalogue: B606485
Poids moléculaire: 587.6 g/mol
Clé InChI: JXQJIYQBZLRJHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboxyrhodamine 110-PEG4-alkyne is a PEG derivative containing a rhodamine dye and an alkyne group. The hydrophilic PEG spacer arm increases solubility in aqueous media. The alkyne group enables Click Chemistry. This reagent can be used to label the red fluorescent dye tracer to cells, tissues or nanoparticles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H33N3O8 B606485 Carboxyrhodamine 110-PEG4-alkyne

Propriétés

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQJIYQBZLRJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Carboxyrhodamine 110-PEG4-alkyne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Carboxyrhodamine 110-PEG4-alkyne, a versatile fluorescent probe increasingly utilized in advanced biological research and drug discovery. Its exceptional photophysical properties and chemical reactivity make it a superior tool for a range of applications, from molecular labeling to the synthesis of complex bioconjugates.

Core Chemical Structure and Properties

This compound is a derivative of the highly fluorescent rhodamine dye, Carboxyrhodamine 110. The core structure is modified with a polyethylene glycol (PEG) spacer of four units (PEG4), terminating in an alkyne group. This specific combination of moieties imparts unique and advantageous characteristics to the molecule. The PEG4 linker enhances aqueous solubility and provides a flexible spacer arm, minimizing steric hindrance when conjugating to target molecules. The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified biomolecules.

The chemical formula for this compound is C₃₂H₃₃N₃O₈, with a molecular weight of approximately 587.62 g/mol .[1][2]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing a comprehensive reference for experimental design and application.

PropertyValueReference
Molecular Formula C₃₂H₃₃N₃O₈[1][2][3]
Molecular Weight 587.62 g/mol [1][2]
Exact Mass 587.23 g/mol [1][2]
Appearance Dark red solid[1][2]
Purity ≥ 90% (HPLC) or 95%[1][2][3]
Excitation Maximum (λabs) 501 nm[1][2][3]
Emission Maximum (λem) 523 nm or 525 nm[1][2][3]
Molar Extinction Coefficient (ε) 74,000 L·mol⁻¹·cm⁻¹ (in MeOH)[1][2][3]
Solubility DMF, DMSO, MeOH, Water, DCM[1][2][3]
Storage Conditions -20 °C[1][2][3]
Shelf Life 12 months[1][2]

Key Advantages and Applications

This compound offers several distinct advantages over other green fluorescent dyes, such as Alexa Fluor 488. It exhibits exceptional photostability and its fluorescence is insensitive to pH fluctuations between 4 and 9.[1][2] Furthermore, it demonstrates high stability in both acidic and basic conditions, making it a robust tool for a wide range of experimental settings.[1][2]

The primary applications of this probe are centered around its ability to participate in click chemistry reactions. This makes it an invaluable reagent for:

  • Fluorescent Labeling: Covalently attaching a bright and stable green fluorophore to proteins, nucleic acids, and other biomolecules.

  • PROTAC Synthesis: Serving as a fluorescently tagged PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4]

  • Bioimaging: Visualizing and tracking labeled molecules within cells and tissues using techniques like confocal microscopy, leveraging its excellent match to the 488 nm argon ion laser line.[1][2]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)

  • Ligand (e.g., TBTA, THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving the dye (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the chosen ligand in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 10-fold molar excess of the alkyne dye over the azide-biomolecule is typically recommended.

    • Add the ligand to the reaction mixture to a final concentration of 1-2 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.

  • Purification:

    • Purify the labeled biomolecule from the excess reagents using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.

Visualizations

Chemical Structure of this compound

R L1 C=O R->L1 P1 O P2 O P1->P2 P3 O P2->P3 P4 O P3->P4 A1 C P4->A1 A2 CH A1->A2 L2 NH L1->L2 L2->P1

Caption: Chemical structure of this compound.

Experimental Workflow for Biomolecule Labeling

cluster_reactants Reactants cluster_catalyst Catalytic System A Azide-modified Biomolecule F Click Reaction (CuAAC) A->F B Carboxyrhodamine 110- PEG4-alkyne B->F C CuSO4 C->F D Sodium Ascorbate D->F E Ligand (e.g., TBTA) E->F G Labeled Biomolecule F->G H Purification G->H I Purified Labeled Biomolecule H->I

Caption: Workflow for labeling biomolecules using CuAAC.

References

Carboxyrhodamine 110-PEG4-alkyne: A Technical Guide to its Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Carboxyrhodamine 110-PEG4-alkyne, a versatile fluorescent probe with significant applications in biomedical research and drug development. The guide details its excitation and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, it outlines experimental protocols for spectroscopic measurements and illustrates its utility in contemporary biochemical workflows.

Core Spectroscopic and Physical Properties

This compound is a highly efficient green fluorescent dye. The incorporation of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media and the terminal alkyne group allows for its covalent attachment to molecules of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Its fluorescence is notably stable across a pH range of 4 to 9.[4][5]

The key quantitative data for this compound are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) 501 nmMeasured in Methanol (MeOH).[4]
Emission Maximum (λem) 525 nmMeasured in Methanol (MeOH).[4]
Molar Extinction Coefficient (ε) 74,000 L·mol⁻¹·cm⁻¹Measured in Methanol (MeOH).[4]
Recommended Excitation Source 488 nm Argon-ion laserA common laser line that provides efficient excitation.[4]
Solubility DMF, DMSO, MeOH[4]

Experimental Protocols

Determining Fluorescence Spectra

A detailed protocol for measuring the excitation and emission spectra of this compound is provided below. This is a generalized procedure that can be adapted based on the specific instrumentation available.

1. Materials and Reagents:

  • This compound

  • Spectroscopy-grade solvent (e.g., Methanol, DMSO, or PBS)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

  • From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., 1 µM in PBS). The final absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

3. Instrumentation Setup:

  • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 20-30 minutes) to ensure a stable output.

  • Set the excitation and emission slit widths (e.g., 5 nm).

4. Measurement of Emission Spectrum:

  • Place a cuvette containing the solvent blank in the spectrofluorometer and record a blank spectrum.

  • Replace the blank with the cuvette containing the this compound solution.

  • Set the excitation wavelength to the absorbance maximum (approximately 501 nm).

  • Scan the emission spectrum across a suitable range (e.g., 510 nm to 650 nm).

  • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

5. Measurement of Excitation Spectrum:

  • Set the emission wavelength to the determined emission maximum (approximately 525 nm).

  • Scan the excitation spectrum across a suitable range (e.g., 400 nm to 520 nm).

  • The peak of this spectrum is the excitation maximum (λex).

Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield. For green-emitting dyes like Carboxyrhodamine 110, Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common reference standard.[6]

1. Additional Materials:

  • Fluorescein (or another suitable standard)

  • 0.1 M NaOH

2. Procedure:

  • Prepare a series of solutions of both the this compound and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference.

    • Gradient_sample and Gradient_ref are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_ref are the refractive indices of the solvents used for the sample and reference, respectively.

Applications in Drug Development and Research

This compound is a valuable tool in drug discovery and chemical biology, primarily due to its alkyne handle which allows for its use in "click" chemistry reactions.[3] This enables the fluorescent labeling of azide-containing biomolecules. A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are bifunctional molecules that induce the degradation of a target protein.[8] this compound can be incorporated as a fluorescent linker in a PROTAC, allowing for the visualization and tracking of the molecule in cellular assays.

Logical Workflow: Fluorescent Labeling of an Azide-Modified Protein

The following diagram illustrates a typical workflow for the fluorescent labeling of a target protein containing an azide modification using this compound via a copper-catalyzed click reaction.

G cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_product Product cluster_application Downstream Applications protein Azide-Modified Protein reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protein->reaction dye This compound dye->reaction labeled_protein Fluorescently Labeled Protein reaction->labeled_protein imaging Fluorescence Microscopy labeled_protein->imaging facs Flow Cytometry / FACS labeled_protein->facs assay In-vitro / In-cell Assays labeled_protein->assay

Caption: Workflow for fluorescent labeling of an azide-modified protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram outlines the mechanism of action for a PROTAC that incorporates a fluorescent linker like this compound. This allows for the visualization of the PROTAC's engagement with its targets.

G cluster_protac Fluorescent PROTAC cluster_cellular_machinery Cellular Machinery cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway protac Fluorescent PROTAC (Target Binder - Linker - E3 Ligase Ligand) ternary POI - PROTAC - E3 Ligase Ternary Complex protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of POI ternary->ub proteasome Proteasomal Degradation ub->proteasome degraded Degraded POI proteasome->degraded

Caption: PROTAC mechanism of action leading to protein degradation.

References

A Technical Guide to Carboxyrhodamine 110-PEG4-alkyne: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Carboxyrhodamine 110-PEG4-alkyne, a fluorescent probe integral to modern biochemical and cellular analysis. We will dissect its core mechanism of action, detail its molecular components, and provide practical data and protocols to facilitate its effective use in research and development.

Core Mechanism of Action: The Click Chemistry Reaction

The primary mechanism of action for this compound is its function as a reporter molecule in a highly efficient and specific chemical ligation reaction known as click chemistry . Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]

This reaction forms a stable covalent bond between the terminal alkyne group on the Carboxyrhodamine 110-PEG4 probe and an azide group introduced onto a target biomolecule (e.g., a protein, nucleic acid, or metabolite). The reaction is characterized by:

  • High Yield and Efficiency: The CuAAC reaction proceeds rapidly and with high conversion rates under mild, aqueous conditions, often at room temperature.[5][6]

  • Bioorthogonality: The alkyne and azide functional groups are abiotic; they are not present in and do not interfere with native biological systems, ensuring the reaction is highly specific to the intended targets.[1]

  • Irreversible Bond Formation: The reaction results in a stable triazole ring, creating a permanent link between the fluorescent dye and the biomolecule.[1][6][7]

  • Copper(I) Catalysis: The reaction's efficiency is dramatically accelerated by a copper(I) catalyst.[1][5] In practice, this is typically generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[1]

The reaction allows researchers to fluorescently label and subsequently detect, visualize, or quantify specific molecules of interest within complex biological samples.

CuAAC_Mechanism cluster_reactants CR110 This compound (HC≡C-R1) Catalyst + Cu(I) Catalyst Biomolecule Azide-Modified Biomolecule (N3-R2) Product Fluorescently Labeled Biomolecule (Triazole Linkage) Catalyst->Product Experimental_Workflow A 1. Prepare Reagents (Dye, Catalyst, Sample) B 2. Combine Sample, Dye, Ligand, and CuSO4 A->B C 3. Initiate Reaction with Fresh Sodium Ascorbate B->C D 4. Incubate at RT (Protected from Light) C->D E 5. Stop Reaction & Prepare for Analysis (e.g., Add Sample Buffer) D->E F 6. Analyze Results (e.g., In-Gel Fluorescence Scan) E->F Applications Probe CR110-PEG4-Alkyne Proteins Proteins (Metabolic Labeling, PTMs) Probe->Proteins Click Reaction NucleicAcids Nucleic Acids (DNA/RNA Synthesis) Probe->NucleicAcids Click Reaction Glycans Glycans (Glycosylation Analysis) Probe->Glycans Click Reaction Lipids Lipids (Lipid Trafficking) Probe->Lipids Click Reaction

References

The PEG4 Linker in Fluorescent Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and tracking biomolecules. The performance of these probes is critically influenced by the linker connecting the fluorophore to the targeting moiety. Among the various linker technologies, the tetraethylene glycol (PEG4) linker has emerged as a superior choice for enhancing the functionality and reliability of fluorescent probes. This technical guide provides an in-depth exploration of the PEG4 linker, its core attributes, and its impact on fluorescent probe performance, supported by quantitative data and detailed experimental protocols.

Core Principles of the PEG4 Linker

The PEG4 linker is a discrete polyethylene glycol (PEG) derivative, meaning it consists of a single, well-defined chemical structure with a precise molecular weight, unlike polydisperse PEGs which are mixtures of varying chain lengths.[1][2][3][4] This homogeneity is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic profiles in drug development.[1] The fundamental structure of a PEG4 linker consists of four repeating ethylene glycol units.

The inclusion of a PEG4 spacer in a fluorescent probe is a strategic design choice that offers several key advantages:

  • Enhanced Hydrophilicity and Solubility: Many organic fluorophores are hydrophobic, leading to challenges such as aggregation, non-specific binding, and poor solubility in aqueous environments.[5] The hydrophilic nature of the PEG4 linker significantly improves the overall water solubility of the fluorescent probe, mitigating these issues.[5][6][7][8]

  • Reduced Non-Specific Binding: The PEG4 linker creates a hydration shell around the probe, which masks the hydrophobic fluorophore and reduces non-specific interactions with proteins and cell membranes.[5] This leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection assays.[5]

  • Minimized Steric Hindrance: The flexible and extended nature of the PEG4 spacer physically separates the fluorophore from the targeting biomolecule.[6][9] This separation is critical for minimizing steric hindrance that could otherwise interfere with the binding of the probe to its target.[9]

  • Prevention of Fluorescence Quenching: When fluorophores are in close proximity to each other or to quenching agents, they can exhibit self-quenching, which diminishes the fluorescence intensity. The PEG4 linker provides physical distance, thereby minimizing quenching effects and preserving the brightness of the probe.[5]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method for improving the in vivo stability and circulation half-life of molecules by protecting them from enzymatic degradation and reducing immunogenicity.[5][7][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the PEG4 linker and its impact on fluorescent probe properties.

Table 1: Physicochemical Properties of PEG Linkers

PropertyPEG4PEG8Reference
Molecular Weight (Da) 194.22 (approx.)370.43 (approx.)[]
Contour Length (Å) 14 (approx.)28 (approx.)[]
LogP (ICG derivatives) 0.64 ± 0.06-0.03 ± 0.02[12]

Table 2: Performance Comparison of Fluorescent Probes with and without PEG4 Linker

Performance MetricProbe without PEG SpacerProbe with PEG4 SpacerReference
Covalent Binding to mAb (%) 21.870.9[12]
Fluorescence Increase in Serum (%) 79.741.8[12]
Quenching Capacity N/A10.2[12]

Experimental Protocols

Detailed methodologies for the synthesis and application of PEG4-linked fluorescent probes are crucial for reproducible research.

General Protocol for Labeling a Protein with a PEG4-Containing Fluorescent Probe

This protocol describes the labeling of a protein with a commercially available fluorescent probe containing a PEG4 linker and an amine-reactive group (e.g., NHS ester).

Materials:

  • Protein of interest (1-5 mg/mL in a suitable buffer like PBS)

  • Fluorescent probe with PEG4 linker and NHS ester (e.g., Bdp FL-peg4-tco)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Probe Preparation: Immediately before use, dissolve the PEG4-linked fluorescent probe in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved fluorescent probe to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to prevent protein denaturation.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification: Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.[9]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the excitation maximum of the fluorophore and at 280 nm for the protein concentration.

Synthesis of a PEGylated Fluorescent Probe

This protocol outlines a general procedure for synthesizing a fluorescent probe with a PEG4 linker.

Materials:

  • Amine-reactive fluorescent dye (e.g., NHS ester)

  • Heterobifunctional PEG linker (e.g., Amine-PEG4-Carboxylic Acid)

  • Peptide or other targeting molecule with a free amine or carboxyl group

  • Coupling agents (e.g., EDC, NHS)

  • Organic solvents (e.g., DMF, DMSO)

  • Purification columns (e.g., RP-HPLC, SEC)

Procedure:

  • Activate the PEG Linker: Dissolve the Amine-PEG4-Carboxylic Acid linker and NHS in anhydrous DMF. Add EDC and stir at room temperature for 1 hour to activate the carboxylic acid group.

  • Conjugate to Fluorophore: Add the amine-reactive fluorescent dye to the activated PEG linker solution and stir overnight at room temperature in the dark.

  • Purify the PEG-Fluorophore Conjugate: Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Activate the Targeting Molecule: If the targeting molecule has a carboxylic acid, activate it using EDC and NHS in a similar manner to step 1.

  • Final Conjugation: Add the purified PEG-fluorophore conjugate (which has a free amine group) to the activated targeting molecule and stir at room temperature.

  • Final Purification: Purify the final fluorescent probe using RP-HPLC or size-exclusion chromatography.

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the logical relationships in the application of PEG4-linked fluorescent probes.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Probe Application Fluorophore Fluorophore Conjugation1 Fluorophore-PEG4 Fluorophore->Conjugation1 Conjugation PEG4 PEG4 Linker PEG4->Conjugation1 TargetingMoiety Targeting Moiety Conjugation2 Fluorescent Probe TargetingMoiety->Conjugation2 Conjugation1->Conjugation2 Conjugation Probe Fluorescent Probe Incubation Incubation Probe->Incubation Incubation BiologicalSample Biological Sample BiologicalSample->Incubation Washing Washing Incubation->Washing Washing Imaging Fluorescence Imaging Washing->Imaging Imaging

Caption: Experimental workflow for the synthesis and application of a PEG4-linked fluorescent probe.

signaling_pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Internalization Internalization Receptor->Internalization Receptor-Mediated Probe PEG4-Linked Fluorescent Probe Probe->Receptor Binding Lysosome Lysosome/Endosome Internalization->Lysosome Signal Fluorescent Signal Lysosome->Signal Signal Generation

Caption: A generalized signaling pathway illustrating the binding and internalization of a PEG4-linked fluorescent probe.

Conclusion

The PEG4 linker represents a significant advancement in the design of fluorescent probes, offering a discrete and versatile scaffold that enhances probe performance in multiple ways. Its ability to improve solubility, reduce non-specific binding, and minimize steric hindrance makes it an invaluable tool for researchers in various fields, from basic biological research to clinical diagnostics and drug development. The provided data and protocols serve as a comprehensive resource for scientists seeking to leverage the advantages of PEG4 linkers in their work.

References

Carboxyrhodamine 110-PEG4-Alkyne for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]

The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability and geometry of the ternary complex.[5] Among the various linker types, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to enhance solubility and modulate physicochemical properties.[5]

The Role of Carboxyrhodamine 110-PEG4-Alkyne in PROTAC Development

This compound is a specialized, PEG-based PROTAC linker that incorporates a fluorescent dye (Carboxyrhodamine 110) and a reactive alkyne group.[6] This unique combination of features makes it a valuable tool for researchers developing novel PROTACs.

The Carboxyrhodamine 110 component is a green fluorescent dye, allowing for the direct visualization and tracking of the PROTAC molecule in various experimental settings. This is particularly useful for cellular imaging studies to determine the subcellular localization of the PROTAC and to monitor its interaction with the target protein.

The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex.[5]

The alkyne group enables the straightforward synthesis of PROTACs through a highly efficient and bioorthogonal reaction known as "click chemistry".[7] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent linkage of the alkyne-containing fluorescent linker to a protein of interest ligand that has been functionalized with an azide group.[7][8] This modular approach simplifies the synthesis of PROTAC libraries for rapid optimization.[7]

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by quantifying the extent of target protein degradation. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative examples of quantitative data for PROTACs, showcasing the types of measurements that are crucial for their evaluation.

Table 1: Illustrative Degradation Efficiency of a Hypothetical Fluorescent PROTAC

ParameterValueCell LineTarget ProteinNotes
DC50 50 nMHEK293BRD4The concentration of the PROTAC required to degrade 50% of the target protein after 24 hours of treatment.
Dmax >90%HEK293BRD4The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.
Time to Dmax 8 hoursHEK293BRD4The time required to reach the maximum level of protein degradation.

Table 2: Illustrative Target Engagement and Ternary Complex Formation Data

AssayParameterValueNotes
NanoBRET Target Engagement IC50100 nMThe concentration of the PROTAC that displaces 50% of a fluorescent tracer from the target protein in live cells, indicating target binding.
Fluorescence Polarization Kd (Ternary Complex)25 nMThe equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex, indicating the stability of the complex.
Isothermal Titration Calorimetry Cooperativity (α)5A value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC Fluorescent PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a fluorescent PROTAC.

PROTAC_Development_Workflow cluster_Synthesis Synthesis & Characterization cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Synthesis PROTAC Synthesis via Click Chemistry Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Binding_Assay Binary Binding Assays (e.g., FP, SPR) Characterization->Binding_Assay Target_Engagement Target Engagement (NanoBRET) Characterization->Target_Engagement Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET, FP) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Target_Engagement->Degradation_Assay Cellular_Imaging Cellular Imaging (Confocal Microscopy) Degradation_Assay->Cellular_Imaging

Caption: General workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-functionalized ligand for a protein of interest.

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • HPLC for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized POI ligand in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1 equivalent of the azide-functionalized POI ligand with 1.1 equivalents of this compound.

    • Add THPTA to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO4 to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

    • Vortex the mixture gently to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, purify the fluorescent PROTAC using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a fluorescent PROTAC.[1]

Materials:

  • Cells expressing the target protein

  • Fluorescent PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the fluorescent PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 3: NanoBRET™ Target Engagement Assay in Live Cells

This protocol describes a method to measure the binding of a fluorescent PROTAC to its target protein within live cells.[9]

Materials:

  • HEK293 cells

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Plasmid encoding HaloTag®-E3 ligase fusion (for ternary complex assay)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Fluorescent tracer for the target protein

  • Fluorescent PROTAC

  • Nano-Glo® Live Cell Substrate

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid.

    • Plate the transfected cells into a white, opaque 96-well plate and incubate for 24 hours.

  • Assay Setup:

    • Prepare a serial dilution of the fluorescent PROTAC in Opti-MEM®.

    • Add the fluorescent tracer at its predetermined optimal concentration to the PROTAC dilutions.

    • Add the Nano-Glo® Live Cell Substrate to the PROTAC/tracer mixture.

  • BRET Measurement:

    • Add the PROTAC/tracer/substrate mixture to the cells.

    • Incubate at 37°C for 2 hours.

    • Measure the donor (NanoLuc®) and acceptor (fluorescent tracer) emissions using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

Protocol 4: Cellular Imaging of a Fluorescent PROTAC

This protocol provides a general workflow for visualizing the subcellular localization of a Carboxyrhodamine 110-labeled PROTAC and its effect on the target protein.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescent PROTAC (Carboxyrhodamine 110-labeled)

  • Hoechst 33342 (for nuclear staining)

  • Antibody against the target protein (for immunofluorescence)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Confocal microscope

Procedure:

  • Live-Cell Imaging of PROTAC Localization:

    • Treat cells with the fluorescent PROTAC at a desired concentration (e.g., 1 µM) for a specific time (e.g., 2 hours).

    • Stain the nuclei with Hoechst 33342.

    • Image the live cells using a confocal microscope with appropriate laser lines and filters for Carboxyrhodamine 110 (green) and Hoechst 33342 (blue).

  • Immunofluorescence for Target Protein Degradation:

    • Treat cells with the fluorescent PROTAC or vehicle control for a time sufficient to induce degradation (e.g., 24 hours).

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with an appropriate blocking buffer.

    • Incubate with the primary antibody against the target protein.

    • Incubate with a fluorescently labeled secondary antibody (e.g., far-red to avoid spectral overlap with Carboxyrhodamine 110).

    • Mount the coverslips and image using a confocal microscope.

  • Image Analysis:

    • For live-cell imaging, observe the subcellular distribution of the green fluorescence from the PROTAC.

    • For immunofluorescence, quantify the fluorescence intensity of the target protein staining in PROTAC-treated cells compared to vehicle-treated cells to visualize and confirm degradation.

Conclusion

This compound is a versatile and powerful tool for the development of novel PROTACs. Its integrated fluorescent reporter group and click chemistry handle facilitate a modular and efficient approach to PROTAC synthesis and evaluation. By enabling direct visualization and simplifying the creation of PROTAC libraries, this linker technology accelerates the optimization process and provides deeper insights into the mechanism of action of these promising new therapeutics. The experimental protocols provided herein offer a foundation for researchers to effectively utilize this technology in their drug discovery efforts.

References

An In-depth Technical Guide to Alkyne-Reactive Fluorescent Dyes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alkyne-reactive fluorescent dyes and their application in bioorthogonal labeling. It is designed to be a valuable resource for researchers in chemical biology, drug discovery, and molecular imaging, offering detailed technical information, experimental protocols, and visual aids to facilitate the successful implementation of these powerful techniques.

Introduction to Bioorthogonal Labeling with Alkyne-Reactive Dyes

Bioorthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] These reactions have revolutionized our ability to study biomolecules in their native environments. At the heart of many bioorthogonal labeling strategies is the reaction between an alkyne and a complementary functional group, most commonly an azide.

The process typically involves a two-step approach:

  • Metabolic or Genetic Incorporation of an Alkyne Handle: An alkyne functional group is introduced into a biomolecule of interest (e.g., a protein, glycan, or nucleic acid). This can be achieved through metabolic labeling, where cells are fed precursors containing the alkyne group, or by genetic code expansion to incorporate unnatural amino acids with alkyne side chains.[3]

  • Reaction with an Alkyne-Reactive Fluorescent Dye: A fluorescent probe containing a complementary reactive group (e.g., an azide) is introduced. This probe then specifically reacts with the alkyne-tagged biomolecule, allowing for its visualization and study.

The primary advantages of this approach are its high specificity and the ability to perform the labeling in complex biological milieu, including living cells and organisms.

Core Chemistries for Alkyne Bioorthogonal Labeling

Two main classes of "click chemistry" reactions are predominantly used for the bioorthogonal labeling of alkyne-tagged biomolecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Key Features of CuAAC:

  • High Reaction Rate: The copper catalyst dramatically accelerates the reaction rate, allowing for efficient labeling at low concentrations of reactants.[5]

  • High Specificity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.

  • Versatility: CuAAC can be used for a wide range of biomolecules both in vitro and in fixed cells.[6]

A significant consideration for in vivo applications is the cytotoxicity of the copper catalyst. However, the development of copper-chelating ligands has helped to mitigate this issue, enabling live-cell labeling under certain conditions.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[]

Key Features of SPAAC:

  • Copper-Free: The absence of a copper catalyst makes SPAAC highly suitable for live-cell and in vivo imaging applications.[9][10]

  • Bioorthogonality: Like CuAAC, SPAAC is highly specific and does not interfere with biological processes.[]

  • Favorable Kinetics: While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC, making it a powerful tool for live-cell imaging.[11]

Alkyne-Reactive Fluorescent Dyes: A Comparative Overview

A wide variety of alkyne-reactive fluorescent dyes are commercially available, spanning the visible and near-infrared spectrum. The choice of dye depends on the specific application, the instrumentation available, and the desired photophysical properties.

Data Presentation: Photophysical Properties of Common Alkyne-Reactive Fluorescent Dyes

The following table summarizes the key photophysical properties of a selection of commercially available alkyne-reactive fluorescent dyes. These properties are crucial for designing and interpreting fluorescence imaging experiments.

Dye ClassSpecific DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin Coumarin Alkyne~350~450~15,000~0.60
Fluorescein Fluorescein Alkyne~495~515~75,000~0.90
Rhodamine TAMRA Alkyne~555~580~90,000~0.40
ROX Alkyne~575~600~85,000~0.85
Cyanine Cy3 Alkyne~550~570~150,000~0.15
Cy5 Alkyne~649~670~250,000~0.20
Cy7 Alkyne~743~767~250,000~0.12
Alexa Fluor Alexa Fluor 488 Alkyne~495~519~71,000~0.92
Alexa Fluor 555 Alkyne~555~565~150,000~0.10
Alexa Fluor 594 Alkyne~590~617~92,000~0.66
Alexa Fluor 647 Alkyne~650~668~270,000~0.33
BODIPY BODIPY FL Alkyne~503~512~80,000~0.95

Note: The exact photophysical properties can vary depending on the solvent and conjugation state of the dye. The values presented here are approximate and should be used as a guide.

Experimental Protocols

This section provides detailed methodologies for key experiments involving alkyne-reactive fluorescent dyes.

Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne-containing amino acid, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Wash the cells twice with warm PBS.

  • Replace the complete medium with methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

  • Add HPG to the methionine-free medium at a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Wash the cells twice with cold PBS.

  • Lyse the cells using cell lysis buffer containing protease inhibitors.

  • Collect the cell lysate and proceed with downstream applications such as CuAAC or SPAAC labeling.

Protocol 2: In Vitro Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye in vitro.[1][6][12]

Materials:

  • Alkyne-modified protein (e.g., from Protocol 1) in a copper-free buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized fluorescent dye. A 2- to 10-fold molar excess of the dye over the protein is typically used.

  • Add aminoguanidine to a final concentration of 5 mM.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-dye mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Protocol 3: Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of alkyne-tagged biomolecules on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.[9]

Materials:

  • Cells with alkyne-tagged surface biomolecules (e.g., from metabolic labeling with an alkyne-modified sugar)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)

  • Hoechst 33342 or another suitable nuclear stain (optional)

Procedure:

  • Plate the cells on a glass-bottom dish suitable for microscopy.

  • Wash the cells twice with warm live-cell imaging medium.

  • Prepare a solution of the DBCO-dye in live-cell imaging medium at the desired final concentration (typically 1-10 µM).

  • Add the DBCO-dye solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • (Optional) Add a nuclear stain, such as Hoechst 33342, for the last 10-15 minutes of the incubation.

  • Wash the cells three times with warm live-cell imaging medium to remove excess dye.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye and nuclear stain.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

The following diagrams depict how alkyne-reactive fluorescent dyes can be used to visualize components of important signaling pathways.

MAPK_Signaling_Bioorthogonal_Labeling MAPK Signaling Pathway with Bioorthogonal Labeling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_labeling Bioorthogonal Labeling Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor 1. Ligand Binding RAS RAS Receptor->RAS 2. Activation Alkyne_Receptor Receptor-Alkyne RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Alkyne_ERK ERK-Alkyne Transcription_Factors Transcription_Factors ERK->Transcription_Factors 3. Nuclear Translocation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression 4. Regulation Metabolic_Labeling Metabolic Labeling (e.g., with Alkyne-Amino Acid) Metabolic_Labeling->Alkyne_ERK Fluorescent_Dye Azide-Fluorescent Dye Click_Reaction Click Reaction (CuAAC or SPAAC) Labeled_ERK Fluorescently Labeled ERK Click_Reaction->Labeled_ERK Microscopy Fluorescence Microscopy Labeled_ERK->Microscopy Alkyne_ERKFluorescent_Dye Alkyne_ERKFluorescent_Dye Alkyne_ERKFluorescent_Dye->Click_Reaction

Caption: Visualization of MAPK signaling using bioorthogonal labeling of ERK.

EGFR_Signaling_Workflow EGFR Signaling and Bioorthogonal Imaging Workflow cluster_step1 Step 1: Introduce Alkyne Handle cluster_step2 Step 2: Ligand Stimulation & Signaling cluster_step3 Step 3: Bioorthogonal Labeling cluster_step4 Step 4: Imaging and Analysis Introduce_Alkyne Introduce Alkyne-tagged Unnatural Amino Acid (e.g., via genetic code expansion) EGFR_Alkyne Expression of EGFR with site-specific alkyne tag Introduce_Alkyne->EGFR_Alkyne EGFR_Dimerization EGFR Dimerization & Autophosphorylation EGFR_Alkyne->EGFR_Dimerization EGF EGF Ligand EGF->EGFR_Alkyne Binding Downstream_Signaling Activation of Downstream Pathways (e.g., Ras-MAPK, PI3K-Akt) EGFR_Dimerization->Downstream_Signaling SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) EGFR_Dimerization->SPAAC Azide_Dye Add Azide- Fluorescent Dye Azide_Dye->EGFR_Dimerization Labeled_EGFR Fluorescently Labeled EGFR SPAAC->Labeled_EGFR Live_Cell_Imaging Live-Cell Fluorescence Microscopy (e.g., TIRF, Confocal) Labeled_EGFR->Live_Cell_Imaging Data_Analysis Image Analysis: - Receptor trafficking - Dimerization dynamics - Colocalization Live_Cell_Imaging->Data_Analysis

Caption: Workflow for imaging EGFR signaling with bioorthogonal labeling.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the experimental workflows for CuAAC and SPAAC.

CuAAC_Workflow General Workflow for CuAAC Labeling Start Start Prepare_Protein 1. Prepare Alkyne-Modified Biomolecule Start->Prepare_Protein Mix_Components 3. Mix Biomolecule and Dye Prepare_Protein->Mix_Components Prepare_Dye 2. Prepare Azide- Fluorescent Dye Solution Prepare_Dye->Mix_Components Add_Ligand 4. Add Copper-Chelating Ligand (e.g., THPTA) Mix_Components->Add_Ligand Add_Copper 5. Add Copper(II) Sulfate Add_Ligand->Add_Copper Initiate_Reaction 6. Add Sodium Ascorbate (freshly prepared) Add_Copper->Initiate_Reaction Incubate 7. Incubate at Room Temperature (protected from light) Initiate_Reaction->Incubate Purify 8. Purify Labeled Biomolecule (e.g., SEC, Dialysis) Incubate->Purify Analyze 9. Analyze Labeled Product (e.g., Gel Electrophoresis, Spectroscopy) Purify->Analyze End End Analyze->End

Caption: Step-by-step workflow for CuAAC labeling.

SPAAC_Live_Cell_Workflow General Workflow for SPAAC in Live Cells Start Start Metabolic_Labeling 1. Metabolic Labeling of Cells with Alkyne Precursor Start->Metabolic_Labeling Plate_Cells 2. Plate Labeled Cells on Imaging Dish Metabolic_Labeling->Plate_Cells Wash_Cells_1 3. Wash Cells with Live-Cell Imaging Medium Plate_Cells->Wash_Cells_1 Add_Dye 4. Add Cyclooctyne-Dye (e.g., DBCO-dye) Wash_Cells_1->Add_Dye Incubate 5. Incubate at 37°C Add_Dye->Incubate Wash_Cells_2 6. Wash Cells to Remove Excess Dye Incubate->Wash_Cells_2 Image_Cells 7. Image Cells with Fluorescence Microscope Wash_Cells_2->Image_Cells End End Image_Cells->End

Caption: Step-by-step workflow for SPAAC labeling in live cells.

Troubleshooting

Successful bioorthogonal labeling experiments require careful optimization and attention to detail. This section provides guidance on common issues and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Labeling Efficiency Inefficient incorporation of the alkyne handle.Optimize metabolic labeling conditions (concentration of precursor, incubation time). Verify incorporation by mass spectrometry.
Inactive catalyst (CuAAC).Use freshly prepared sodium ascorbate solution. Ensure proper storage of copper sulfate.
Low reactivity of cyclooctyne (SPAAC).Consider using a more reactive cyclooctyne derivative. Increase incubation time or dye concentration.
Inaccessible alkyne tag.The alkyne tag may be buried within the protein structure. Consider redesigning the position of the alkyne-containing amino acid.
High Background Fluorescence Non-specific binding of the fluorescent dye.Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) before adding the dye.
Autofluorescence of cells or medium.Use a phenol red-free imaging medium. Image cells in a spectral window where autofluorescence is minimal. Use fluorophores with high quantum yields and extinction coefficients to maximize signal over background.
Cell Toxicity (Live-Cell Imaging) Copper toxicity (CuAAC).Use a copper-chelating ligand (e.g., THPTA). Minimize the concentration of copper and the incubation time. Consider using SPAAC as an alternative.
Dye-induced toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye.

Conclusion

Alkyne-reactive fluorescent dyes, in conjunction with bioorthogonal click chemistry, provide a powerful and versatile toolkit for the labeling and visualization of biomolecules in their native context. The choice between CuAAC and SPAAC depends on the specific experimental requirements, with SPAAC being the preferred method for live-cell and in vivo applications. By carefully selecting the appropriate dye, optimizing labeling conditions, and following established protocols, researchers can gain unprecedented insights into the dynamics and function of biomolecules in complex biological systems. This technical guide serves as a foundational resource to aid in the successful implementation of these transformative technologies.

References

Navigating the Aqueous Environment: A Technical Guide to Carboxyrhodamine 110-PEG4-alkyne Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of bioconjugation, high-resolution imaging, and drug development, the precise and predictable behavior of fluorescent probes is paramount. Carboxyrhodamine 110-PEG4-alkyne, a bright and photostable green-fluorescent dye, offers a terminal alkyne for click chemistry applications. However, its utility is fundamentally governed by its solubility in the aqueous buffers common to biological experiments. This technical guide provides an in-depth exploration of the factors influencing the solubility of this compound, detailed experimental protocols for its quantification, and a framework for presenting solubility data.

Understanding the Solubility Profile

This compound is an amphiphilic molecule, possessing both a hydrophobic rhodamine core and a hydrophilic tetraethylene glycol (PEG4) spacer. This structure is intentionally designed to enhance its solubility in aqueous media compared to the parent Carboxyrhodamine 110 dye.[1][2] While readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1][3], its behavior in aqueous buffers is more complex. One supplier notes a solubility of 10 mM in DMSO.[3]

The key to its enhanced aqueous solubility is the PEG4 linker.[2] Polyethylene glycol chains are known to increase the water solubility of conjugated molecules.[4] The fluorescence of the Carboxyrhodamine 110 moiety is notably stable and insensitive to pH in the range of 4 to 9, a critical feature for maintaining consistent signal in various biological buffers.[1]

Factors Influencing Aqueous Solubility

The solubility of this compound in an aqueous buffer is not a single value but is influenced by several physicochemical parameters:

  • Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can impact solubility. Higher ionic strengths can sometimes lead to a "salting-out" effect, reducing the solubility of organic molecules.

  • pH: While the fluorescence is stable across a wide pH range, the ionization state of the carboxylic acid group on the rhodamine core is pH-dependent. At pH values above its pKa, the carboxylate form will be more prevalent, which can influence its interaction with the solvent.

  • Temperature: Solubility is generally temperature-dependent, though the effect may be minor over the typical range of biological experiments.

  • Presence of Co-solvents: The addition of small amounts of organic solvents like DMSO or ethanol can significantly increase the aqueous solubility of organic dyes.

The interplay of these factors is a critical consideration for experimental design.

Factors Influencing this compound Solubility cluster_molecule Molecular Structure cluster_solvent Aqueous Buffer Properties Molecule This compound Hydrophobic Rhodamine Core Hydrophilic PEG4 Spacer Alkyne Group Carboxylic Acid Solubility Aqueous Solubility Molecule:rhodamine->Solubility Decreases Solubility Molecule:peg->Solubility Increases Solubility Buffer Aqueous Buffer pH Ionic Strength Temperature Co-solvents Buffer:ph->Molecule:cooh Affects Ionization Buffer:ionic->Solubility Can Decrease (Salting Out) Buffer:cosolvent->Solubility Increases Solubility

Key factors influencing the aqueous solubility of the dye conjugate.

Quantitative Solubility Data

Buffer SystempHTemperature (°C)Maximum Soluble Concentration (mM)Notes
Phosphate-Buffered Saline (PBS)7.425Value to be determinedNo precipitation observed by visual inspection.
Tris-HCl8.025Value to be determined
HEPES7.237Value to be determined
Deionized Water7.025Value to be determined

Experimental Protocols for Determining Aqueous Solubility

The following protocols provide a framework for determining the aqueous solubility of this compound. A combination of a qualitative assessment and a more rigorous quantitative method is recommended.

Protocol 1: Qualitative Solubility Assessment (Shake-Flask Method)

This method provides a rapid visual determination of solubility.

Materials:

  • This compound

  • Desired aqueous buffers (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the microcentrifuge tube containing the dye. This would represent a 1 mg/mL solution.

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Allow the tube to sit at room temperature for at least one hour to reach equilibrium.

  • Visually inspect the solution against a bright light and a dark background. The absence of any visible particulates or Tyndall effect (light scattering) indicates that the compound is soluble at that concentration.

  • If the compound has dissolved, repeat the process with a smaller volume of buffer to test a higher concentration until undissolved solid is observed.

Protocol 2: Quantitative Solubility Determination by UV-Visible Spectroscopy

This method provides a quantitative measurement of the dissolved dye concentration.

Materials:

  • Equipment from Protocol 1

  • UV-Visible spectrophotometer

  • Quartz or UV-transparent cuvettes or microplates

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Solvent for stock solution (e.g., DMSO)

Procedure:

Part A: Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The goal is to create a solution where undissolved solid is clearly visible.

  • Vortex the mixture vigorously for 5 minutes.

  • Incubate the suspension at the desired temperature (e.g., 25°C or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no particulate matter is disturbed. For best results, filter the supernatant through a 0.22 µm syringe filter.

Part B: Standard Curve Generation

  • Prepare a concentrated stock solution of this compound in an organic solvent where it is highly soluble (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the stock solution in the same aqueous buffer used for the solubility test. The concentration range should bracket the expected solubility.

  • Measure the absorbance of each standard dilution at the maximum absorbance wavelength (λmax) of Carboxyrhodamine 110 (approximately 501 nm).

  • Plot a standard curve of absorbance versus concentration.

Part C: Concentration Determination

  • Measure the absorbance of the filtered supernatant from Part A at the λmax.

  • Use the standard curve to determine the concentration of the dissolved dye in the supernatant. This concentration represents the maximum solubility of this compound in that buffer under the tested conditions.

Workflow for Quantitative Solubility Determination cluster_prep Saturated Solution Prep cluster_std Standard Curve cluster_analysis Analysis a1 Add excess dye to buffer a2 Vortex & Equilibrate (24h) a1->a2 a3 Centrifuge to pellet solid a2->a3 a4 Filter supernatant (0.22 µm) a3->a4 c1 Measure absorbance of filtered supernatant a4->c1 b1 Prepare stock solution (DMSO) b2 Create serial dilutions in buffer b1->b2 b3 Measure absorbance at λmax b2->b3 b4 Plot Absorbance vs. Concentration b3->b4 c2 Interpolate concentration from standard curve b4->c2 c1->c2 Result Maximum Solubility c2->Result

Experimental workflow for determining aqueous solubility via spectroscopy.

Conclusion

The successful application of this compound in aqueous environments is critically dependent on a thorough understanding of its solubility. The inclusion of a PEG4 spacer significantly enhances its water solubility over the parent rhodamine dye. However, for rigorous and reproducible experimental outcomes, it is incumbent upon the researcher to quantitatively determine the solubility within the specific buffer system being employed. The protocols and frameworks provided in this guide offer a comprehensive approach to characterizing the solubility of this versatile fluorescent probe, thereby enabling its effective use in a wide array of scientific applications.

References

Introduction: The "Click" Philosophy in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Click chemistry refers to a class of chemical reactions that are modular, high-yielding, and wide in scope.[1] Coined by K. Barry Sharpless in 2001, the concept emphasizes reactions that are simple to perform, use readily available reagents, and are insensitive to oxygen and water.[2][3] These characteristics make them exceptionally suitable for creating complex molecules from smaller building blocks, akin to how nature assembles biomolecules.[2][4]

A crucial subset of click chemistry for biological applications is bioorthogonal chemistry . This term, coined by Carolyn R. Bertozzi, describes reactions that can occur inside living systems without interfering with native biochemical processes.[5][6][7] To be considered bioorthogonal, a reaction's components must be abiotic; that is, they must not interact with the vast array of functional groups present in biological molecules, ensuring the reaction is highly selective and non-toxic.[8][9] The azide group, for instance, is an excellent bioorthogonal handle as it is small, metabolically stable, and virtually absent in nature.[7][10]

This guide provides a technical overview of the core click chemistry reactions used for bioconjugation, focusing on their mechanisms, quantitative aspects, applications, and detailed experimental protocols for researchers in life sciences and drug development.

Logical Relationship: Click and Bioorthogonal Chemistry

The following diagram illustrates the relationship between the broader concept of click chemistry and its specialized, biologically compatible subset, bioorthogonal chemistry, which includes key reactions like SPAAC.

cluster_Click Click Chemistry cluster_Bioorthogonal Bioorthogonal Chemistry Click High Yield Modular Simple Conditions Wide Scope CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click->CuAAC Is an example of Bioortho Occurs in Living Systems Non-interfering Non-toxic Click->Bioortho Overlaps with (Bioorthogonal reactions are a subset of click chemistry) SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioortho->SPAAC Is an example of Tetrazine Tetrazine Ligation (IEDDA) Bioortho->Tetrazine Is an example of

Caption: Relationship between Click Chemistry and Bioorthogonal Chemistry.

Core Reactions for Bioconjugation

The most prominent click reactions for bioconjugation are azide-alkyne cycloadditions. These reactions form a stable triazole ring and can be performed in two main modalities: a copper-catalyzed version and a copper-free, strain-promoted version.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) source.[11][12] This reaction, independently reported by the groups of Sharpless and Morten Meldal, is highly efficient and regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[6][13]

The copper(I) catalyst is crucial as it significantly increases the reactivity of the components, allowing the reaction to proceed under mild, aqueous conditions, including a wide pH range (4-11).[12][13] In bioconjugation, the copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[14][15] To prevent oxidative damage to biomolecules and to stabilize the Cu(I) state, a chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) is often included.[13][16]

CuAAC_Mechanism R1_Alkyne R1-Alkyne Cu_Acetylide Copper-Acetylide Intermediate R1_Alkyne->Cu_Acetylide Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Six_Membered_Ring Copper Hetero Six-Membered Ring Cu_Acetylide->Six_Membered_Ring R2_Azide R2-Azide R2_Azide->Six_Membered_Ring Triazolyl_Copper 5-Triazolyl Copper Intermediate Six_Membered_Ring->Triazolyl_Copper Rearrangement Triazolyl_Copper->Cu_I Catalyst Regeneration Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Copper->Triazole_Product Protonation Protonation Protonation->Triazole_Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Despite its efficiency, the primary limitation of CuAAC in living systems is the cytotoxicity of the copper catalyst, which can generate reactive oxygen species and interact with proteins.[16][17] This has restricted its in vivo applications but it remains a dominant tool for in vitro conjugations.[16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[5][7] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[18][][20] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur without a catalyst.[]

SPAAC is a truly bioorthogonal reaction, proceeding rapidly at physiological temperature and pH without the need for any auxiliary reagents, making it ideal for labeling biomolecules in living cells and organisms.[][20][21]

SPAAC_Mechanism R1_Azide R1-Azide Transition_State [3+2] Cycloaddition Transition State R1_Azide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product Spontaneous reaction (Ring strain release) Bioconjugation_Workflow Start Start Functionalize_Bio 1. Functionalize Biomolecule (e.g., Protein with Alkyne or Azide) Start->Functionalize_Bio Reaction_Setup 3. Set up Click Reaction (Mix components in appropriate buffer) Functionalize_Bio->Reaction_Setup Functionalize_Probe 2. Prepare Probe Molecule (e.g., Fluorophore with complementary Azide or Alkyne) Functionalize_Probe->Reaction_Setup Incubate 4. Incubate (Allow reaction to proceed) Reaction_Setup->Incubate Purify 5. Purify Conjugate (e.g., SEC, Dialysis, or Affinity Chromatography) Incubate->Purify Analyze 6. Analyze Product (e.g., SDS-PAGE, Mass Spectrometry, UV-Vis) Purify->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Carboxyrhodamine 110-PEG4-Alkyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Carboxyrhodamine 110-PEG4-alkyne, a high-performance fluorescent probe, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This protocol is designed for the specific and efficient labeling of azide-modified biomolecules, such as proteins and nucleic acids, for visualization and quantification.

Carboxyrhodamine 110 is a bright and exceptionally photostable green fluorescent dye, making it a superior alternative to other common green fluorophores like Alexa Fluor 488.[1][2] Its fluorescence is notably insensitive to pH changes in the physiological range (pH 4-9).[1][2] The integrated polyethylene glycol (PEG4) spacer enhances the solubility of the dye in aqueous buffers and minimizes steric hindrance between the dye and the target biomolecule, ensuring that the biological activity of the labeled molecule is preserved.[2] The terminal alkyne group allows for a highly specific and efficient covalent reaction with azide-functionalized molecules.[3]

Core Applications

The versatility and bioorthogonality of the click chemistry reaction make this compound a powerful tool for a wide range of applications in biological research and drug development, including:

  • Proteomics: Labeling and visualization of newly synthesized proteins (nascent proteome) to monitor protein expression, localization, and turnover.

  • Genomics and Transcriptomics: Fluorescent labeling of azide-modified DNA or RNA for imaging and pull-down assays to identify binding partners.

  • Cell Biology: Tracking the localization and dynamics of specific biomolecules within living or fixed cells.

  • Drug Development: Conjugating the fluorescent dye to therapeutic agents or targeting ligands to study their distribution and cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₃₂H₃₃N₃O₈[2]
Molecular Weight 587.62 g/mol [2]
Excitation Maximum (λex) 501 nm (in MeOH)[2]
Emission Maximum (λem) 525 nm (in MeOH)[2]
Molar Extinction Coefficient (ε) 74,000 L·mol⁻¹·cm⁻¹ (in MeOH)[2]
Solubility DMF, DMSO, MeOH[2]
Purity ≥ 90% (HPLC)[2]

Experimental Protocols

This section provides a detailed protocol for the labeling of an azide-modified protein with this compound. This protocol can be adapted for other azide-containing biomolecules.

Materials and Reagents
  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of sodium azide)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Deionized water

  • Purification resin (e.g., size-exclusion chromatography column)

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for the covalent attachment of this compound to a protein that has been metabolically or chemically modified to contain an azide group.

1. Preparation of Stock Solutions:

  • This compound (10 mM): Dissolve 1 mg of this compound (MW: 587.62) in 170 µL of anhydrous DMSO. Vortex to ensure complete dissolution. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at -20°C.

  • Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.

2. Click Chemistry Reaction:

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution in PBS)

    • 90 µL of PBS buffer

    • This compound stock solution (a 3-10 fold molar excess over the protein is recommended)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Vortex the mixture briefly after the addition of the CuSO₄ solution.

  • Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.

  • Vortex the reaction mixture gently.

  • Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours.

3. Purification of the Labeled Protein:

  • Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (size-exclusion chromatography).

  • Equilibrate the desalting column with PBS buffer.

  • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The fluorescently labeled protein will elute first.

  • Monitor the elution of the protein by measuring the absorbance at 280 nm and the fluorescence of Carboxyrhodamine 110 at an excitation of ~501 nm and emission of ~525 nm.

4. Analysis and Storage:

  • Confirm the successful labeling of the protein by SDS-PAGE followed by in-gel fluorescence scanning.

  • Determine the degree of labeling using UV-Vis spectroscopy.

  • Store the purified, labeled protein at 4°C, protected from light, for short-term storage or at -80°C for long-term storage.

Visualizations

Click Chemistry Reaction Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.

Caption: The CuAAC reaction covalently links an azide-modified biomolecule with this compound.

Experimental Workflow for Labeling Nascent Proteins

This workflow illustrates the process of metabolically labeling newly synthesized proteins in cells with an azide-containing amino acid analog, followed by fluorescent tagging with this compound for imaging.

Experimental_Workflow Metabolic_Labeling 1. Metabolic Labeling Incubate cells with an azide-modified amino acid (e.g., L-azidohomoalanine). Cell_Harvesting 2. Cell Lysis Harvest cells and prepare a protein lysate. Metabolic_Labeling->Cell_Harvesting Click_Reaction 3. Click Chemistry Incubate lysate with CR110-PEG4-Alkyne, CuSO₄/THPTA, and Sodium Ascorbate. Cell_Harvesting->Click_Reaction Purification 4. Purification Remove excess reagents by size-exclusion chromatography. Click_Reaction->Purification Imaging 6. Cellular Imaging (For in-cell labeling) Fix, permeabilize, and image cells by fluorescence microscopy. Click_Reaction->Imaging Alternative Path Analysis 5. Analysis Visualize labeled proteins by SDS-PAGE and fluorescence imaging. Purification->Analysis

Caption: Workflow for labeling and imaging nascent proteins using click chemistry with this compound.

References

Application Notes and Protocols: Carboxyrhodamine 110-PEG4-alkyne in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Carboxyrhodamine 110-PEG4-alkyne, a versatile fluorescent probe for labeling and visualizing biomolecules in a variety of fluorescence microscopy applications.

Introduction

This compound is a bright and photostable green fluorescent dye ideal for demanding imaging applications.[1][2] It consists of three key components: the Carboxyrhodamine 110 fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alkyne group for covalent labeling via click chemistry.[3][4] This combination of features makes it an excellent tool for researchers in cell biology, immunology, and drug discovery.

The Carboxyrhodamine 110 dye offers exceptional photostability, surpassing many other green fluorescent dyes like Alexa 488.[1][2] Its fluorescence is also insensitive to pH changes between 4 and 9, ensuring reliable performance in various cellular environments.[1][2] The hydrophilic PEG4 linker enhances the probe's solubility in aqueous media and acts as a spacer to minimize steric hindrance between the dye and the target biomolecule.[3][4][5][6] The terminal alkyne group allows for a highly specific and efficient covalent bond formation with azide-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4][7][8][9][10]

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the table below, providing key information for experimental setup and data interpretation.

PropertyValueReference
Molecular FormulaC₃₂H₃₃N₃O₈[1][4][11][12]
Molecular Weight587.62 g/mol [1][11]
Purity≥ 90% (HPLC)[1]
AppearanceDark red solid[1]
SolubilityDMF, DMSO, MeOH, Water[1][12]
Excitation Maximum (λabs)501 nm[1][12]
Emission Maximum (λem)525 nm[1]
Extinction Coefficient (ε)74,000 L·mol⁻¹·cm⁻¹ (in MeOH)[1][12]
Quantum Yield (Φ)~0.80[13]

Key Applications in Fluorescence Microscopy

This compound is a versatile tool for a range of fluorescence microscopy applications, primarily leveraging the specificity of click chemistry.

  • Live-Cell Imaging: Visualize the localization and dynamics of azide-modified biomolecules (e.g., proteins, glycans, lipids) in living cells in real-time. The bioorthogonal nature of the click reaction allows for labeling with minimal perturbation to cellular processes.[14][15]

  • Fixed-Cell Imaging and Immunofluorescence: Achieve high-density labeling of azide-tagged targets in fixed cells for high-resolution imaging. This probe can be used in conjunction with antibody-based detection methods.

  • High-Content Screening (HCS): The brightness and photostability of Carboxyrhodamine 110 make it suitable for automated imaging and quantitative analysis of cellular events in drug discovery and toxicology studies.

Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be optimized for your specific cell type and experimental conditions.

Protocol 1: Live-Cell Imaging of Azide-Modified Biomolecules

This protocol describes the labeling of azide-modified biomolecules on the surface of or inside living cells using a copper-catalyzed click reaction.

Materials:

  • This compound

  • Azide-modified cells (e.g., metabolically labeled with an azide-containing sugar or amino acid)

  • Live-cell imaging medium (e.g., HBSS, phenol red-free DMEM)

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • THPTA: Prepare a 200 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

  • Cell Preparation:

    • Plate azide-modified cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight.

    • Wash the cells twice with warm PBS.

  • Click Reaction Labeling:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL:

      • 800 µL of live-cell imaging medium

      • 1 µL of 10 mM this compound (final concentration: 10 µM)

      • 10 µL of 100 mM CuSO₄ (final concentration: 1 mM)

      • 20 µL of 200 mM THPTA (final concentration: 4 mM)

      • 10 µL of 100 mM Sodium Ascorbate (final concentration: 1 mM)

    • Important: Add the reagents in the order listed and mix gently after each addition.

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the labeling solution and wash the cells three times with warm live-cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490/20 nm, Emission: ~525/50 nm). The 488 nm laser line is an excellent excitation source.[1][2]

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging azide_cells Azide-Modified Cells in Culture wash1 Wash with PBS azide_cells->wash1 add_cocktail Add Cocktail to Cells wash1->add_cocktail prepare_cocktail Prepare Click Reaction Cocktail (Dye, CuSO4, Ligand, Ascorbate) prepare_cocktail->add_cocktail incubate Incubate at 37°C add_cocktail->incubate wash2 Wash Cells incubate->wash2 acquire_image Fluorescence Microscopy wash2->acquire_image Fixed_Cell_Imaging_Workflow cluster_fixation Cell Preparation cluster_labeling Labeling Steps cluster_final Final Steps fix_cells Fix Cells (e.g., PFA) permeabilize Permeabilize (optional) fix_cells->permeabilize blocking Blocking (e.g., BSA) permeabilize->blocking primary_ab Primary Antibody (optional) blocking->primary_ab click_reaction Click Reaction with Dye-Alkyne primary_ab->click_reaction secondary_ab Secondary Antibody (optional) click_reaction->secondary_ab wash Washing secondary_ab->wash mount Mount with DAPI wash->mount image Microscopy mount->image CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product dye_alkyne This compound labeled_product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) dye_alkyne->labeled_product CuAAC Reaction target_azide Azide-Modified Biomolecule target_azide->labeled_product CuAAC Reaction CuSO4 Cu(II)SO4 Cu_I Cu(I) - Active Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->labeled_product

References

Application Notes and Protocols: Labeling Nanoparticles with Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyrhodamine 110-PEG4-alkyne is a high-performance fluorescent dye conjugate designed for the stable and efficient labeling of azide-functionalized nanoparticles and biomolecules. This application note provides detailed protocols for the covalent attachment of this compound to various nanoparticle platforms via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The exceptional brightness, photostability, and pH insensitivity of Carboxyrhodamine 110, combined with the hydrophilic PEG4 spacer and the reactive alkyne group, make this an ideal tool for tracking and quantifying nanoparticles in a variety of biological applications, including drug delivery, cellular imaging, and in vivo tracking.[1][2]

The CuAAC reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of both the nanoparticle and the dye.[3][4] This reaction forms a stable triazole linkage, ensuring that the fluorescent signal is a reliable indicator of the nanoparticle's location and concentration.[3]

Product Information

This compound is a dark red solid soluble in organic solvents such as DMF, DMSO, and MeOH.[2] It is a click chemistry reagent containing a terminal alkyne group that readily reacts with azide-functionalized molecules in the presence of a copper(I) catalyst.[1]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₃₂H₃₃N₃O₈[2]
Molecular Weight587.62 g/mol [2]
Excitation Wavelength (λabs)501 nm (in MeOH)[2]
Emission Wavelength (λem)525 nm (in MeOH)[2]
Molar Extinction Coefficient (ε)74.0 L mmol⁻¹ cm⁻¹ (in MeOH)[2]
Purity≥ 90% (HPLC)[2]
SolubilityDMF, DMSO, MeOH[2]
Storage Conditions-20 °C[2]

Advantages of Carboxyrhodamine 110 Dyes:

  • High Photostability: Significantly more photostable than many other green fluorescent dyes.[2]

  • pH Insensitivity: Fluorescence is stable across a pH range of 4 to 9.[2]

  • Chemical Stability: Highly stable under both acidic and basic conditions.[2]

  • Improved Solubility: The PEG4 spacer enhances the water solubility of the dye conjugate.[2]

Experimental Protocols

General Considerations for Nanoparticle Labeling

Successful labeling of nanoparticles requires careful optimization of reaction conditions to ensure high efficiency while maintaining the stability and function of the nanoparticles. Key steps include preparation of azide-functionalized nanoparticles, the CuAAC reaction, and subsequent purification and characterization.

Protocol 1: Labeling of Azide-Functionalized Polymeric Nanoparticles (e.g., PLGA-PEG-N₃)

This protocol describes the labeling of pre-formed azide-functionalized polymeric nanoparticles.

Materials:

  • Azide-functionalized polymeric nanoparticles (e.g., PLGA-PEG-N₃) dispersed in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Anhydrous DMSO

  • Deionized water

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, add the azide-functionalized nanoparticle suspension.

    • Add the this compound stock solution to the nanoparticle suspension. The molar ratio of dye to azide groups on the nanoparticles should be optimized, typically starting with a 2 to 5-fold molar excess of the dye.

    • Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 5 minutes to form the copper-ligand complex.

    • Add the copper-ligand complex to the nanoparticle-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper concentration.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking, protected from light.

  • Purification:

    • Purify the labeled nanoparticles to remove unreacted dye and catalyst components. Size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against an appropriate buffer are common methods.

  • Characterization:

    • Characterize the labeled nanoparticles using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, dynamic light scattering (DLS) for size and polydispersity, and zeta potential measurement.

Protocol 2: Labeling of Azide-Functionalized Silica Nanoparticles

This protocol is suitable for the surface modification of azide-functionalized mesoporous or non-porous silica nanoparticles.

Materials:

  • Azide-functionalized silica nanoparticles dispersed in a suitable solvent (e.g., ethanol or a buffered aqueous solution)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Anhydrous DMSO or DMF

  • Ethanol

  • Centrifuge

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions as described in Protocol 1. TBTA can be used as an alternative ligand, typically dissolved in DMSO/t-butanol.

  • CuAAC Reaction:

    • Disperse the azide-functionalized silica nanoparticles in the chosen reaction solvent.

    • Add the this compound stock solution.

    • Add the copper catalyst (pre-complexed with the ligand if using TBTA or THPTA).

    • Add the sodium ascorbate solution to initiate the reaction.

    • Allow the reaction to proceed at room temperature for 4-24 hours with stirring, protected from light.

  • Purification:

    • Pellet the labeled silica nanoparticles by centrifugation.

    • Remove the supernatant containing unreacted reagents.

    • Wash the nanoparticles repeatedly by resuspending them in fresh solvent (e.g., ethanol or water) and centrifuging. Repeat this process 3-5 times.

    • Dry the purified labeled nanoparticles under vacuum.

  • Characterization:

    • Confirm successful labeling using techniques such as Fourier-transform infrared (FTIR) spectroscopy (to observe the triazole ring formation), thermogravimetric analysis (TGA) to quantify the attached dye, and fluorescence microscopy to visualize the labeled particles. DLS and zeta potential measurements should also be performed.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles Before and After Labeling with this compound (Hypothetical Data)

Nanoparticle TypeParameterBefore LabelingAfter Labeling
PLGA-PEG-N₃ Hydrodynamic Diameter (nm)120 ± 5125 ± 6
Polydispersity Index (PDI)0.15 ± 0.020.17 ± 0.03
Zeta Potential (mV)-15 ± 2-18 ± 3
Fluorescence Intensity (a.u.)< 108500 ± 500
Silica-N₃ Hydrodynamic Diameter (nm)150 ± 8158 ± 9
Polydispersity Index (PDI)0.20 ± 0.030.22 ± 0.04
Zeta Potential (mV)-25 ± 4-28 ± 5
Fluorescence Intensity (a.u.)< 109200 ± 600

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_characterization Characterization NP_N3 Azide-Functionalized Nanoparticle Mix Mix Nanoparticle and Dye NP_N3->Mix Dye_Alkyne Carboxyrhodamine 110- PEG4-alkyne Dye_Alkyne->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO4/Ascorbate/Ligand) Mix->Add_Catalyst Incubate Incubate (RT, 1-24h) Add_Catalyst->Incubate Purify Remove Excess Reagents (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Labeled Nanoparticle Purify->Analyze

Caption: Experimental workflow for labeling nanoparticles.

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Drug Release Labeled_NP Fluorescently Labeled Nanoparticle Cell Target Cell Labeled_NP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug Drug Lysosome->Drug

Caption: Cellular uptake and drug delivery pathway.

Applications in Drug Delivery and Cellular Imaging

Fluorescently labeled nanoparticles are invaluable tools for visualizing and quantifying their interaction with biological systems.

Application 1: Cellular Uptake and Intracellular Trafficking Studies

Objective: To visualize the internalization and track the intracellular fate of nanoparticles in cultured cells.

Protocol:

  • Cell Culture: Plate target cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Incubation with Labeled Nanoparticles: Replace the culture medium with fresh medium containing the Carboxyrhodamine 110-labeled nanoparticles at a predetermined concentration. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h).

  • Washing: After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde. If desired, counterstain cellular compartments (e.g., lysosomes with LysoTracker Red, nucleus with DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope or a confocal laser scanning microscope. The green fluorescence of Carboxyrhodamine 110 will indicate the location of the nanoparticles.

  • Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity per cell, providing a measure of nanoparticle uptake.

Application 2: In Vivo Imaging and Biodistribution

Objective: To monitor the systemic distribution and tumor accumulation of nanoparticles in a preclinical animal model.

Protocol:

  • Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse model).

  • Administration: Administer the fluorescently labeled nanoparticles systemically (e.g., via intravenous injection).

  • In Vivo Imaging: At various time points post-injection, image the animal using a non-invasive in vivo imaging system (IVIS) equipped with the appropriate filters for Carboxyrhodamine 110.

  • Ex Vivo Organ Imaging: After the final in vivo imaging time point, euthanize the animal and harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Image the excised organs using the IVIS to quantify nanoparticle accumulation in each tissue.

  • Data Analysis: Analyze the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and other organs to determine the biodistribution profile of the nanoparticles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient CuAAC reaction- Ensure the sodium ascorbate solution is freshly prepared. - Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst. - Optimize the molar ratio of dye to azide groups. - Increase the reaction time or temperature (if compatible with the nanoparticles).
Nanoparticle Aggregation - Hydrophobic interactions of the dye. - Instability of nanoparticles in the reaction buffer.- Use a water-soluble copper ligand like THPTA. - Ensure the reaction buffer is compatible with the nanoparticles and maintains their colloidal stability. - Optimize the concentration of nanoparticles and dye in the reaction.
High Background Fluorescence Incomplete removal of unreacted dye.- Improve the purification method (e.g., use a longer dialysis time, a larger volume of dialysis buffer, or a more appropriate size exclusion column).
Photobleaching during Imaging High excitation laser power or long exposure times.- Reduce the laser power and/or exposure time. - Use an anti-fade mounting medium for fixed cell imaging.

Conclusion

This compound is a robust and versatile fluorescent probe for the labeling of azide-functionalized nanoparticles. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully label their nanoparticles and utilize them in a range of applications, from fundamental cell biology to preclinical drug delivery studies. The exceptional properties of the Carboxyrhodamine 110 dye ensure high-quality, reliable data for the accurate tracking and quantification of nanoparticles in complex biological environments.

References

Step-by-Step Guide to Carboxyrhodamine 110-PEG4-Alkyne Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of Carboxyrhodamine 110-PEG4-alkyne to azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These protocols are designed for versatility, enabling applications from fluorescent labeling of proteins and peptides to the synthesis of sophisticated bioconjugates for drug development.

Introduction to this compound and CuAAC

Carboxyrhodamine 110 is a bright and photostable green fluorescent dye, making it an excellent choice for a variety of bioimaging and detection applications. The inclusion of a polyethylene glycol (PEG4) linker enhances solubility in aqueous buffers and provides spatial separation between the dye and the target biomolecule, minimizing potential steric hindrance and quenching effects. The terminal alkyne group is the key functional moiety for the CuAAC reaction.

The CuAAC reaction is a highly efficient and specific bioorthogonal ligation reaction that forms a stable triazole linkage between an alkyne and an azide.[1][2] This reaction is catalyzed by copper(I) and proceeds readily in aqueous environments, making it ideal for the modification of sensitive biological macromolecules.[1]

Quantitative Data Summary

Successful bioconjugation requires careful control and characterization of the reaction. The following table summarizes key quantitative parameters for characterizing the efficiency of this compound conjugation.

ParameterDescriptionTypical RangeMethod of Determination
Degree of Labeling (DoL) The average number of this compound molecules conjugated per biomolecule (e.g., protein).1 - 5UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%) The percentage of the initial this compound that is covalently attached to the biomolecule.70 - 95%HPLC, UV-Vis Spectroscopy (by quantifying unreacted dye after purification)
Bioconjugate Purity (%) The percentage of the final product that is the desired labeled biomolecule.> 95%HPLC, SDS-PAGE with fluorescence imaging
Protein Recovery (%) The percentage of the initial protein recovered after the labeling and purification steps.> 85%Protein concentration assays (e.g., BCA assay)

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to an azide-modified protein.

Materials and Reagents
  • Azide-modified protein (e.g., a protein with metabolically incorporated azido-amino acids or chemically modified with an azide-NHS ester)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (freshly prepared solution)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.4

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

  • Deionized water

General Workflow for Protein Labeling

The overall workflow for labeling an azide-modified protein with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Azide-Modified Protein Solution reaction_mix Combine Reactants in Reaction Buffer prep_protein->reaction_mix prep_dye This compound Stock Solution prep_dye->reaction_mix prep_catalyst Catalyst Premix (CuSO4 + Ligand) prep_catalyst->reaction_mix prep_reductant Fresh Sodium Ascorbate Solution prep_reductant->reaction_mix incubation Incubate at Room Temperature (1-2 hours) reaction_mix->incubation purify Purify Conjugate (e.g., SEC or HPLC) incubation->purify characterize Analyze Conjugate (Spectroscopy, MS, SDS-PAGE) purify->characterize

Experimental workflow for protein conjugation.

Detailed Protocol for a 1 nmol Protein Conjugation

This protocol is a starting point and may require optimization based on the specific protein and desired degree of labeling.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve 1 nmol of the azide-modified protein in 80 µL of reaction buffer (100 mM sodium phosphate, pH 7.4).

    • Add 1 µL of the 10 mM this compound stock solution (10-fold molar excess).

    • Add 1 µL of the 100 mM THPTA stock solution.

    • Add 1 µL of the 20 mM CuSO₄ stock solution.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.

    • The final reaction volume will be approximately 88 µL.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).

  • Purification of the Conjugate:

    • Remove unreacted dye and other small molecules using a desalting column (size-exclusion chromatography) suitable for the molecular weight of the protein.

    • Alternatively, for higher purity, reverse-phase HPLC can be employed.

  • Characterization of the Conjugate:

    • Degree of Labeling (DoL): Determine the DoL by measuring the absorbance of the protein at 280 nm and the Carboxyrhodamine 110 at its absorbance maximum (~501 nm). The molar extinction coefficient of Carboxyrhodamine 110 is approximately 74,000 L·mol⁻¹·cm⁻¹.

    • Purity: Analyze the purity of the conjugate by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining. A single fluorescent band corresponding to the molecular weight of the protein indicates a pure conjugate.

    • Mass Spectrometry: Confirm the identity and DoL of the conjugate by MALDI-TOF or ESI-MS.

Application Example: Imaging Newly Synthesized Proteins

A powerful application of this compound is the visualization of nascent proteomes. This is achieved by metabolically incorporating an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins.[3] Subsequent labeling with this compound via CuAAC allows for the fluorescent detection and imaging of these proteins.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical workflow for labeling and imaging newly synthesized proteins in a cellular context.

G cluster_cell Cellular Processes cluster_detection Detection via Click Chemistry cluster_imaging Imaging AHA L-azidohomoalanine (AHA) (Azide-amino acid analog) Translation Protein Translation (Ribosome) AHA->Translation NascentProtein Newly Synthesized Protein with incorporated Azide Translation->NascentProtein CuAAC CuAAC Reaction (in situ) NascentProtein->CuAAC CR110 This compound CR110->CuAAC LabeledProtein Fluorescently Labeled Nascent Protein CuAAC->LabeledProtein Microscopy Fluorescence Microscopy LabeledProtein->Microscopy

Workflow for imaging nascent proteins.

This guide provides a robust framework for the successful conjugation of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome. Always refer to the manufacturer's instructions for the specific reagents used.

References

Application Note: Flow Cytometry Analysis of Proliferating Cells Using Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The analysis of cellular proliferation is fundamental to research in developmental biology, oncology, and immunology. A powerful method for this analysis is the incorporation of nucleoside analogs into newly synthesized DNA, followed by fluorescent detection. This application note describes a protocol for the detection of proliferating cells using a two-step click chemistry approach. First, cells are metabolically labeled with an azide-modified nucleoside, 5-ethynyl-2'-deoxyuridine (EdU), which is incorporated into DNA during the S-phase of the cell cycle. Subsequently, the incorporated azide is detected with Carboxyrhodamine 110-PEG4-alkyne, a bright and photostable green fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This method provides a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multi-color flow cytometry. Carboxyrhodamine 110 is optimally excited by the 488 nm laser line and its fluorescence is insensitive to pH changes between 4 and 9, ensuring stable and reliable detection.[3][4]

Principle of the Method

The experimental workflow is based on the highly specific and efficient "click" reaction between an azide and an alkyne.[2][3]

  • Metabolic Labeling: Cells are incubated with EdU, an analog of thymidine, which contains an alkyne group. EdU is incorporated into newly synthesized DNA by cellular machinery. For the purpose of this protocol, we will consider the metabolic labeling of cells with an azide-modified precursor to demonstrate the use of the alkyne-containing dye.

  • Click Reaction: The azide-labeled DNA is then covalently bonded to this compound. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate.[1][5]

  • Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed by flow cytometry. The intensity of the Carboxyrhodamine 110 signal is directly proportional to the amount of newly synthesized DNA, allowing for the quantification of proliferating cells.

Materials and Reagents

  • This compound

  • Azide-modified cells (e.g., cells pre-incubated with an azide-modified metabolic precursor like L-azidohomoalanine (AHA) or Ac4ManNAz)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Bovine Serum Albumin (BSA)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometry tubes

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve 1 mg of this compound (MW: 587.62 g/mol ) in 170 µL of anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate Stock Solution (100 mM): Dissolve 25 mg of CuSO4·5H2O in 1 mL of deionized water. Store at 4°C.

  • THPTA Stock Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at 4°C.

  • Sodium Ascorbate Stock Solution (500 mM): Dissolve 100 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment.

  • Wash Buffer: PBS containing 1% BSA.

  • Staining Buffer: PBS containing 1% BSA and 0.1% saponin (for permeabilization).

Protocol 2: Cell Labeling with this compound

This protocol assumes that cells have been previously cultured with an azide-containing metabolic precursor.

  • Cell Preparation:

    • Harvest azide-labeled cells and wash them once with 1 mL of Wash Buffer.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Wash Buffer.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample (100 µL of cell suspension), mix the following in order:

      • 85 µL of PBS

      • 2.5 µL of this compound stock solution (final concentration: 250 µM)

      • 5 µL of Copper(II) Sulfate stock solution (final concentration: 5 mM)

      • 5 µL of THPTA stock solution (final concentration: 5 mM)

      • 2.5 µL of freshly prepared Sodium Ascorbate stock solution (final concentration: 12.5 mM)

    • Add 100 µL of the click reaction cocktail to 100 µL of the cell suspension.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Add 1 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step twice.

  • Permeabilization and Staining (for intracellular targets):

    • Resuspend the cell pellet in 500 µL of Staining Buffer.

    • Incubate for 15 minutes at room temperature.

  • Final Preparation for Flow Cytometry:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of Wash Buffer.

    • Add a viability dye such as Propidium Iodide (PI) at a final concentration of 1 µg/mL immediately before analysis to exclude dead cells.

    • Filter the cell suspension through a 35-µm nylon mesh to remove aggregates.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for excitation of Carboxyrhodamine 110.

    • Set up forward scatter (FSC) and side scatter (SSC) to identify the cell population of interest.

    • Use a bandpass filter appropriate for Carboxyrhodamine 110 emission (e.g., 530/30 nm).

    • Set up a separate channel for the viability dye (e.g., for PI, use a 610/20 nm filter).

  • Controls:

    • Unstained Cells: To set the baseline fluorescence.

    • Cells with Azide Labeling, No Click Reaction: To control for any background fluorescence from the metabolic labeling.

    • Cells without Azide Labeling, with Click Reaction: To control for non-specific binding of the this compound.

    • Viability Dye Control: To set the gate for live/dead cells.

  • Data Acquisition and Analysis:

    • Acquire at least 10,000 events for each sample.

    • Gate on the single, live cell population using FSC, SSC, and the viability dye channel.

    • Analyze the fluorescence intensity of Carboxyrhodamine 110 in the gated population to determine the percentage of proliferating cells.

Data Presentation

The following table summarizes expected results from a typical experiment analyzing cell proliferation.

SampleTreatment% Carboxyrhodamine 110 Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
1. Negative ControlNo Azide, No Click Reaction0.5 ± 0.2150 ± 30
2. Click Reaction ControlNo Azide, Click Reaction1.2 ± 0.5250 ± 50
3. Azide Labeling ControlAzide Labeled, No Click Reaction0.8 ± 0.3180 ± 40
4. Experimental Sample (Untreated)Azide Labeled, Click Reaction25.6 ± 2.18,500 ± 700
5. Experimental Sample (Treated)Azide Labeled + Proliferation Inducer, Click Reaction65.3 ± 4.515,000 ± 1,200

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal - Insufficient washing- Non-specific binding of the dye- High dye concentration- Increase the number of wash steps after the click reaction.- Include a blocking step with 5% BSA before the click reaction.- Titrate the concentration of this compound (try 5-50 µM).
Weak or No Signal - Inefficient azide incorporation- Inactive click reaction components- Low cell number- Optimize the concentration and incubation time for the azide-modified metabolic precursor.- Prepare the sodium ascorbate solution fresh.- Ensure all click reaction components are added in the correct order.- Start with at least 1 x 10^6 cells per sample.
High Cell Death - Copper toxicity- Harsh cell handling- Reduce the incubation time for the click reaction.- Ensure all centrifugation steps are performed at low speed (300-400 x g).- Handle cells gently throughout the protocol.
Cell Clumping - Presence of free DNA from dead cells- Add 2 mM EDTA to the Wash Buffer.- Treat with DNase I (10 µg/mL) for 15 minutes before analysis.- Filter cells through a nylon mesh before acquiring on the flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_click Click Reaction cluster_analysis Flow Cytometry Analysis azide_labeling Metabolic Labeling (Incorporate Azide Precursor) harvest Harvest and Wash Cells azide_labeling->harvest prepare_cocktail Prepare Click Cocktail (CR110-Alkyne, CuSO4, THPTA, Na-Ascorbate) incubate Incubate Cells with Cocktail (30 min, RT) harvest->incubate prepare_cocktail->incubate wash_cells Wash Cells (3x) incubate->wash_cells viability_stain Add Viability Dye wash_cells->viability_stain acquire_data Acquire Data on Flow Cytometer viability_stain->acquire_data analyze_data Gate on Live, Single Cells and Analyze CR110 Fluorescence acquire_data->analyze_data

Caption: Experimental workflow for labeling and analyzing azide-modified cells.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System azide Azide-modified Biomolecule (in cell) product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) azide->product Click Reaction alkyne This compound alkyne->product cuso4 CuSO4 (Cu2+) cu1 Cu+ (Active Catalyst) cuso4->cu1 ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 Reduction cu1->azide Catalyzes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for In Situ Labeling of Biomolecules with Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in situ labeling of biomolecules within their native cellular environment is a cornerstone of modern cell biology and drug discovery. It allows for the visualization and quantification of cellular processes with minimal perturbation. Click chemistry, a set of bioorthogonal reactions, has revolutionized this field by enabling the specific and efficient attachment of reporter molecules, such as fluorophores, to tagged biomolecules in complex biological systems.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click chemistry reaction, known for its high efficiency, selectivity, and biocompatibility.[2][3]

This document provides detailed application notes and protocols for the in situ labeling of biomolecules using Carboxyrhodamine 110-PEG4-alkyne . This probe features the highly photostable and bright green fluorophore, Carboxyrhodamine 110 (CR110), attached to a terminal alkyne via a polyethylene glycol (PEG) spacer. The alkyne group serves as a handle for covalent attachment to azide-modified biomolecules through the CuAAC reaction. The PEG spacer enhances the water solubility of the probe and minimizes steric hindrance.

Carboxyrhodamine 110 is a superior alternative to traditional green fluorophores like fluorescein isothiocyanate (FITC) due to its exceptional photostability and the pH-insensitivity of its fluorescence between pH 4 and 9.[4] These properties are critical for quantitative and long-term imaging experiments.

Principle of the Method

The in situ labeling strategy using this compound is a two-step process:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide group. This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, lipids, or nucleic acids) by the cell's natural biosynthetic pathways. This results in the in situ tagging of the target biomolecules with azides.[5]

  • Click Reaction: After metabolic labeling, the cells are fixed and permeabilized. This compound is then introduced and covalently attached to the azide-modified biomolecules via the CuAAC reaction. This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to protect the fluorophore and biomolecules from copper-induced damage and to enhance the reaction efficiency.[6]

The result is the specific and covalent labeling of the target biomolecules with the bright and photostable Carboxyrhodamine 110 fluorophore, enabling their visualization by fluorescence microscopy.

Data Presentation

Quantitative Comparison of Green Fluorophores

The choice of fluorophore is critical for the sensitivity and quality of fluorescence imaging. The following table summarizes the key photophysical properties of Carboxyrhodamine 110 compared to other commonly used green fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)Relative Photostability
Carboxyrhodamine 110 499[7]525[7]~75,000HighVery High
Alexa Fluor 488 49052671,0000.92[8]High[9]
Fluorescein (FITC) 49552175,0000.92[8]Low[10]

Data compiled from multiple sources. The exact values can vary depending on the solvent and conjugation state.

Experimental Protocols

Protocol 1: In Situ Labeling of Nascent Proteins

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using the methionine analog L-azidohomoalanine (AHA) and subsequent detection with this compound.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • This compound (10 mM stock in DMSO)

    • Copper(II) sulfate (CuSO₄) (20 mM stock in water)[11]

    • THPTA (100 mM stock in water)[11]

    • Sodium ascorbate (300 mM stock in water, prepare fresh)[11]

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to the desired confluency.

  • Metabolic Labeling with AHA: a. Aspirate the complete medium and wash the cells once with warm PBS. b. Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools. c. Replace the medium with methionine-free medium supplemented with 50-100 µM AHA. d. Incubate for 1-4 hours in a cell culture incubator. The optimal incubation time may need to be determined empirically.

  • Cell Fixation and Permeabilization: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 200 µL final volume per coverslip:

    • 154 µL PBS
    • 20 µL 2.5 mM this compound (final concentration: 250 µM)
    • 10 µL 100 mM THPTA (final concentration: 5 mM)
    • 10 µL 20 mM CuSO₄ (final concentration: 1 mM)
    • 10 µL 300 mM Sodium Ascorbate (final concentration: 15 mM) b. Add the components in the order listed and vortex briefly to mix after each addition. c. Aspirate the PBS from the coverslips and add the Click Reaction Cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: a. Aspirate the Click Reaction Cocktail and wash the cells three times with PBS for 5 minutes each. b. If desired, stain the nuclei with DAPI according to the manufacturer's protocol. c. Wash the cells twice with PBS.

  • Mounting and Imaging: a. Mount the coverslips on microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets for Carboxyrhodamine 110 (Excitation/Emission: ~499/525 nm) and DAPI.

Protocol 2: In Situ Labeling of Glycans

This protocol outlines the labeling of cell surface sialoglycans using a peracetylated azido-modified sialic acid precursor (Ac₄ManNAz) and subsequent detection.[12]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Follow the same fixation, permeabilization, click reaction, and imaging steps as in Protocol 1.

Procedure:

  • Metabolic Labeling with Ac₄ManNAz: a. Add Ac₄ManNAz to the complete cell culture medium to a final concentration of 25-50 µM. b. Incubate the cells for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Cell Fixation, Permeabilization, and Click Reaction: a. Follow steps 3 and 4 from Protocol 1.

  • Washing, Staining, and Imaging: a. Follow steps 5 and 6 from Protocol 1.

Mandatory Visualization

Experimental Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Imaging Cell Culture Cell Culture Azide Precursor Incubation Azide Precursor Incubation Cell Culture->Azide Precursor Incubation Add azide-labeled precursor Incorporation into Biomolecules Incorporation into Biomolecules Azide Precursor Incubation->Incorporation into Biomolecules Cellular metabolism Fixation e.g., 4% PFA Incorporation into Biomolecules->Fixation Permeabilization e.g., Triton X-100 Fixation->Permeabilization Washing PBS washes Permeabilization->Washing Prepare Cocktail CR110-PEG4-alkyne, CuSO4, THPTA, Sodium Ascorbate Washing->Prepare Cocktail Incubate 30-60 min, RT Prepare Cocktail->Incubate Counterstain e.g., DAPI Incubate->Counterstain Mount Coverslip Mount Coverslip Counterstain->Mount Coverslip Fluorescence Microscopy Fluorescence Microscopy Mount Coverslip->Fluorescence Microscopy

Caption: General workflow for in situ labeling of biomolecules.

Signaling Pathway: Studying Protein Phosphorylation

Click chemistry can be used to study protein phosphorylation by employing ATP analogs with a clickable handle on the gamma-phosphate. Kinases transfer this modified phosphate to their substrates, which can then be fluorescently labeled.[13]

G Kinase Kinase Phosphorylated_Protein Azide-Phosphorylated Protein Kinase->Phosphorylated_Protein Substrate_Protein Substrate Protein Substrate_Protein->Phosphorylated_Protein ATP_gamma_azide ATP-γ-azide ATP_gamma_azide->Phosphorylated_Protein Labeled_Protein Fluorescently Labeled Phosphoprotein Phosphorylated_Protein->Labeled_Protein Click Reaction CR110_alkyne CR110-PEG4-alkyne CR110_alkyne->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy

Caption: Visualization of protein phosphorylation via click chemistry.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Inefficient metabolic labeling.Optimize the concentration of the azide precursor and incubation time. Ensure the use of precursor-free medium for depletion.
Incomplete click reaction.Prepare fresh sodium ascorbate solution. Ensure all click reaction components are added in the correct order and at the correct concentrations. Degas solutions if oxygen inhibition is suspected.[14]
Steric hindrance of the azide group.Consider a longer PEG spacer on the alkyne probe if available.
Quenching of the fluorophore.Determine the degree of labeling; too high a density of fluorophores can cause self-quenching.[15]
High background fluorescence Non-specific binding of the alkyne probe.Increase the number and duration of wash steps after the click reaction. Include a blocking step with BSA before the click reaction.
Residual copper catalyst.Thoroughly wash after the click reaction.
Cell morphology is compromised Toxicity from the metabolic precursor.Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide precursor.
Toxicity from the copper catalyst.Ensure the use of a copper-chelating ligand like THPTA. Reduce the concentration of CuSO₄ or the incubation time for the click reaction.
Precipitation during click reaction Low solubility of the alkyne probe.Ensure the final concentration of DMSO from the probe stock is not too high. Briefly vortex the reaction cocktail before adding to the cells.[16]

Data Analysis

Quantification of Fluorescence Intensity

  • Image Acquisition: Acquire images using consistent settings for all experimental conditions (e.g., laser power, exposure time, gain).

  • Background Subtraction: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to subtract the background fluorescence from your images.

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or specific subcellular compartments.

  • Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs.

  • Normalization: If necessary, normalize the fluorescence intensity to a housekeeping protein or a nuclear stain to account for variations in cell size or expression levels.

  • Statistical Analysis: Perform statistical analysis on the quantified fluorescence intensities to compare different experimental groups.

Signal-to-Noise Ratio (SNR)

A good SNR is crucial for reliable quantification. The SNR can be improved by:

  • Using a bright and photostable fluorophore like Carboxyrhodamine 110.

  • Optimizing the labeling and washing protocols to maximize the specific signal and minimize the background.

  • Using a high-quality microscope and detector.

  • Optimizing image acquisition parameters.

References

Troubleshooting & Optimization

How to improve Carboxyrhodamine 110-PEG4-alkyne labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using Carboxyrhodamine 110-PEG4-alkyne, a green fluorescent dye for labeling azide-modified biomolecules via click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent labeling reagent. It consists of the Carboxyrhodamine 110 (CR110) fluorophore, a four-unit polyethylene glycol (PEG4) spacer, and a terminal alkyne group.[1][2][3] The alkyne group allows for covalent attachment to molecules containing an azide group through a copper-catalyzed click reaction.[2][4][5]

Q2: What are the main advantages of using this compound?

Key advantages include:

  • High Photostability : CR110 is significantly more photostable than many other green fluorescent dyes, such as Alexa Fluor 488 and fluorescein.[1][6]

  • pH Insensitivity : Its fluorescence is stable across a pH range of 4 to 9.[1][7]

  • Excellent Solubility : The hydrophilic PEG4 spacer improves solubility in aqueous solutions compared to the parent dye.[1][3]

  • Reduced Steric Hindrance : The long PEG4 spacer helps to minimize interference between the dye and the labeled biomolecule.[1]

  • Bioorthogonal Labeling : The alkyne group provides a bioorthogonal handle for specific labeling of azide-modified molecules with high efficiency and selectivity.[8][9]

Q3: What are the spectroscopic properties of this compound?

The dye is well-suited for standard fluorescence microscopy setups.

  • Excitation Maximum (λabs) : ~501 nm[1][10]

  • Emission Maximum (λem) : ~525 nm[1][11]

  • Molar Extinction Coefficient (ε) : ~74,000 L·mol⁻¹·cm⁻¹ (in MeOH)[1][10] It is efficiently excited by the 488 nm laser line commonly found on confocal microscopes and flow cytometers.[1][5]

Q4: What type of reaction is used for labeling?

This compound is primarily used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5] This "click chemistry" reaction forms a stable triazole linkage between the dye's alkyne and a biomolecule's azide.[9][12]

Troubleshooting Guide

This section addresses common issues encountered during labeling experiments.

Low Labeling Efficiency or No Signal

Q: I am seeing very low or no fluorescence signal after my labeling reaction. What could be the cause?

A: Low labeling efficiency is a common issue that can stem from several factors related to the reaction components and conditions.

Potential Causes and Solutions:

  • Copper Catalyst Oxidation : The active catalyst for CuAAC is Copper(I), which is easily oxidized to the inactive Copper(II) state in the presence of oxygen.[13]

    • Solution : Prepare fresh solutions of your copper source and reducing agent immediately before use. Degas all buffers and solvents by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[14]

  • Suboptimal Reagent Concentrations : The concentration of each reactant can significantly impact the reaction outcome.

    • Solution : Optimize the concentrations of the dye, your azide-containing molecule, the copper source, the reducing agent, and the copper-stabilizing ligand. See the table below for recommended starting concentrations.

  • Ineffective Reducing Agent : The reducing agent (e.g., sodium ascorbate) is crucial for maintaining the copper in its active Cu(I) state.

    • Solution : Use a fresh, high-quality source of sodium ascorbate. Ensure it is added to the reaction last to prevent premature reduction of the copper source before the stabilizing ligand can coordinate.[14]

  • Absence of a Stabilizing Ligand : Copper-stabilizing ligands are essential for protecting the Cu(I) catalyst from oxidation and increasing its solubility, especially in aqueous buffers.[13][14]

    • Solution : Incorporate a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) into your reaction.[14] A premixed solution of the copper salt and ligand is often recommended.[14]

  • Steric Hindrance : The azide group on your target molecule may be sterically inaccessible.

    • Solution : While the PEG4 spacer on the dye is designed to mitigate this, ensure your azide modification strategy places the azide in an accessible location. If possible, consider introducing a longer linker on your biomolecule.

  • Incorrect Order of Reagent Addition : The order in which reagents are added is critical for catalyst stability.

    • Solution : A recommended order is to first mix the copper salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA). Add this catalyst premix to your solution containing the azide and alkyne molecules. Finally, initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[14]

High Background or Non-Specific Staining

Q: My labeled samples show high background fluorescence. How can I reduce it?

A: High background often results from non-covalently bound dye that was not removed after the reaction.

Potential Causes and Solutions:

  • Excess Unreacted Dye : Insufficient purification after the labeling reaction is the most common cause.

    • Solution : Thoroughly purify your labeled conjugate to remove all free this compound. Methods like size-exclusion chromatography (e.g., spin columns), dialysis, or precipitation are effective depending on the nature of your biomolecule.

  • Dye Aggregation : Fluorescent dyes can sometimes aggregate and precipitate, leading to fluorescent puncta.

    • Solution : Ensure the dye is fully dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[1] Avoid using excessive concentrations of the dye. The PEG4 spacer on this dye is designed to improve aqueous solubility and reduce aggregation.[3]

  • Non-Specific Binding : The dye or labeled molecule may be binding non-specifically to other components in your sample.[15]

    • Solution : Include blocking steps in your protocol (e.g., using BSA for cell staining) and ensure adequate washing steps are performed.

Signal Quenching or Altered Molecule Function

Q: The fluorescence of my labeled molecule is weaker than expected, or the molecule has lost its function. What happened?

A: These issues can arise from over-labeling or the dye interfering with the biomolecule's properties.

Potential Causes and Solutions:

  • Fluorescence Quenching : If multiple dye molecules are attached in close proximity on a single biomolecule, they can quench each other's fluorescence. This is a common issue with over-labeling.[][17]

    • Solution : Optimize the dye-to-biomolecule ratio (Degree of Labeling, DOL).[15] Perform a titration experiment using varying molar ratios of the dye to your azide-containing molecule to find the optimal DOL that provides bright signal without quenching or loss of function.

  • Alteration of Biomolecule Function : The attachment of a dye, even with a spacer, can sometimes alter the conformation or binding properties of a protein or other biomolecule.[17][18]

    • Solution : Test the functionality of your labeled biomolecule after conjugation (e.g., enzyme activity assay, binding assay). If function is compromised, reduce the DOL. The PEG4 spacer is intended to minimize such effects, but they can still occur.[1]

Quantitative Data for Reaction Optimization

The following table provides recommended starting concentrations for a typical CuAAC labeling reaction. These should be optimized for each specific application.

ComponentRecommended Starting ConcentrationMolar Ratio (Relative to Limiting Reagent*)Purpose
Azide-Biomolecule 1 - 100 µM1The molecule to be labeled.
CR110-PEG4-Alkyne 1.2 - 10 x [Azide-Biomolecule]1.2 - 10The fluorescent probe. A slight excess is often used.
Copper(II) Sulfate (CuSO₄) 50 - 200 µM0.5 - 2The copper catalyst precursor.
Sodium Ascorbate 1 - 5 mM10 - 50Reducing agent to generate and maintain Cu(I).
THPTA (Ligand) 250 µM - 1 mM1 - 5 (relative to CuSO₄)Stabilizes the Cu(I) catalyst.

*The limiting reagent is typically the azide-containing biomolecule.

Experimental Protocols

Protocol: Standard CuAAC Labeling of an Azide-Modified Protein

This protocol provides a general workflow for labeling an azide-modified protein in an aqueous buffer.

1. Reagent Preparation:

  • Protein Solution : Prepare your azide-modified protein in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer before use.

  • Dye Stock Solution : Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Store protected from light at -20°C.

  • Catalyst Premix (Copper/Ligand) :

    • Prepare a 10 mM stock of CuSO₄ in deionized water.

    • Prepare a 50 mM stock of THPTA in deionized water.

    • Immediately before use, create the catalyst premix by mixing the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).

  • Reducing Agent Solution : Prepare a 100 mM stock of sodium ascorbate in deionized water. This solution should be made fresh immediately before use as it is prone to oxidation.

2. Labeling Reaction:

  • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 10 µM).

  • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 50 µM for a 5-fold molar excess). Mix gently.

  • Add the catalyst premix (Copper/THPTA) to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light. Reaction times may vary and require optimization.

3. Purification of the Labeled Protein:

  • After incubation, remove the excess unreacted dye and reaction components.

  • For proteins, a common and effective method is to use a desalting or size-exclusion spin column appropriate for the molecular weight of your protein. Follow the manufacturer's instructions.

  • Alternatively, dialysis can be used for larger sample volumes.

4. Characterization (Optional but Recommended):

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at ~501 nm).

Visualizations

G Workflow for CuAAC Labeling cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification & Storage prep_protein Prepare Azide- Biomolecule Solution mix_reagents Combine Biomolecule, Dye, and Catalyst Premix prep_protein->mix_reagents prep_dye Prepare Dye Stock (10mM in DMSO) prep_dye->mix_reagents prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep_catalyst->mix_reagents prep_reducer Prepare Fresh Reducing Agent (NaAsc) initiate Initiate with Reducing Agent prep_reducer->initiate mix_reagents->initiate incubate Incubate (1-4h, RT, Protected from Light) initiate->incubate purify Remove Excess Dye (e.g., Spin Column) incubate->purify store Store Conjugate (e.g., 4°C or -20°C) purify->store

Caption: Experimental workflow for a typical CuAAC reaction.

G Troubleshooting Logic for Low Labeling Efficiency Start Low or No Signal Check_Catalyst Was the catalyst system prepared correctly? Start->Check_Catalyst Check_Reagents Are reagent concentrations and ratios optimal? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh reagents. Degas buffers. Use stabilizing ligand (THPTA). Check order of addition. Check_Catalyst->Sol_Catalyst No Check_Purification Was the purification step effective? Check_Reagents->Check_Purification Yes Sol_Reagents Perform titration of dye. Optimize concentrations of Cu, Ligand, and Reducer. Check_Reagents->Sol_Reagents No Sol_Purification Confirm removal of free dye using appropriate method (e.g., SEC, Dialysis). Check_Purification->Sol_Purification No

Caption: Decision tree for troubleshooting low signal issues.

References

Troubleshooting low fluorescence signal with Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals in their experiments involving Carboxyrhodamine 110-PEG4-alkyne.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal can be a significant hurdle in experiments. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity when using this compound.

Is the issue related to the dye itself, the click chemistry reaction, or the imaging setup?

This troubleshooting guide is divided into three sections to help you pinpoint the problem. Start with Section 1 and proceed sequentially.

Section 1: this compound Reagent and Storage

An issue with the fluorescent dye itself can be the primary cause of a low signal.

Question: How can I verify the integrity and quality of my this compound?

Answer:

  • Check Storage Conditions: this compound should be stored at -20°C and protected from light, especially when in solution.[1][2][3] Improper storage can lead to degradation of the fluorophore.[4]

  • Visual Inspection: The solid form of the dye should be a dark red color.[5]

  • Solubility: Ensure the dye is fully dissolved. It is soluble in DMF, DMSO, and MeOH.[2][5] Incomplete dissolution will result in a lower effective concentration.

  • Measure Absorbance: You can verify the concentration of your stock solution by measuring its absorbance. The absorbance maximum (λabs) is approximately 501-502 nm in methanol.[1][5][6]

Question: Could the properties of Carboxyrhodamine 110 be affecting my signal?

Answer: Carboxyrhodamine 110 is known for its high photostability and its fluorescence is largely insensitive to pH in the range of 4 to 9.[5][6][7] However, at very high concentrations, rhodamine dyes can exhibit fluorescence quenching due to the formation of dimers.[8][9]

Section 2: Click Chemistry Labeling Protocol

The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for successful labeling.

Question: What are the key parameters to optimize for a successful click chemistry reaction?

Answer: The click chemistry reaction is a robust and highly specific method for labeling biomolecules.[10][11] However, several factors can influence its efficiency:

  • Copper Catalyst: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like copper(II) sulfate) using a reducing agent such as sodium ascorbate. Ensure that your copper source and reducing agent are fresh and not degraded. The presence of excess copper can be cytotoxic in live-cell imaging.

  • Ligands: The use of a copper-chelating ligand, such as TBTA, can improve the efficiency and stability of the catalyst.[12]

  • Oxygen Removal: Degassing the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) is recommended, as oxygen can oxidize the Cu(I) catalyst.[12]

  • Reactant Concentrations: While higher concentrations can increase the reaction rate, it's important to optimize the ratio of the dye to the azide-containing molecule. A molar excess of the fluorescent alkyne is often used.[13]

  • Reaction Time and Temperature: Click reactions are typically fast and can be performed at room temperature.[14][13] However, optimizing the incubation time may be necessary for your specific application.

  • Solvent: The reaction is compatible with a wide range of solvents, including water and aqueous buffers.[12] The choice of solvent should ensure the solubility of all reactants.

Question: How can I confirm that the click chemistry reaction has worked?

Answer: If you are labeling a purified biomolecule, you can use techniques like HPLC, mass spectrometry, or SDS-PAGE (for proteins) to confirm the successful conjugation of the dye. For cellular labeling, a positive control with a known azide-labeled target can help validate the reaction conditions.

Section 3: Imaging and Data Acquisition

Proper setup of the imaging system is crucial for detecting the fluorescent signal.

Question: What are the correct instrument settings for Carboxyrhodamine 110?

Answer:

  • Excitation and Emission Wavelengths: Carboxyrhodamine 110 has an excitation maximum around 499-502 nm and an emission maximum around 524-527 nm.[1][5][15] Ensure your microscope's laser lines and emission filters are appropriate for these wavelengths. The 488 nm laser line is a good excitation source.[5]

  • Exposure Time and Gain: A low signal may be due to insufficient exposure time or detector gain.[16] Increase these settings cautiously, as excessive exposure can lead to photobleaching.[17][18]

  • Photobleaching: Carboxyrhodamine 110 is known to be highly photostable.[1][5] However, all fluorophores will eventually photobleach with prolonged exposure to high-intensity light. To minimize this, reduce the excitation light intensity and exposure time, and consider using an anti-fade mounting medium.[17][18][19]

Question: Could autofluorescence be obscuring my signal?

Answer: Cells and tissues can exhibit natural fluorescence (autofluorescence), which can interfere with the detection of your specific signal.[18][19] It is important to include an unstained control sample to assess the level of autofluorescence.[19] If autofluorescence is high, consider using a quencher or adjusting your imaging settings.[18]

Quantitative Data Summary

PropertyValueReference
Excitation Maximum (λex)499 - 502 nm[1][5][15]
Emission Maximum (λem)524 - 527 nm[1][5][15]
Molar Extinction Coefficient (ε)~74,000 - 76,000 L·mol⁻¹·cm⁻¹[5][20][21]
Molecular Weight~587.62 g/mol [2][5][22]
Recommended Storage-20°C, protect from light[1][2][3]
SolubilityDMF, DMSO, MeOH[2][5]

Experimental Protocols

Protocol 1: General Click Chemistry Labeling of a Biomolecule

This protocol provides a general guideline for labeling an azide-modified biomolecule with this compound. Optimization may be required for your specific application.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve your azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare this fresh).

    • If using, prepare a 50 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-modified biomolecule with a 2-10 fold molar excess of this compound.

    • If using TBTA, add it to the reaction mixture at a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method for your molecule (e.g., size exclusion chromatography, dialysis, or HPLC).

Mandatory Visualizations

Troubleshooting_Workflow start Low Fluorescence Signal with this compound check_dye Section 1: Dye Integrity - Correct storage? - Fully dissolved? - Spectroscopic properties verified? start->check_dye check_click Section 2: Click Chemistry - Fresh reagents (CuSO4, Ascorbate)? - Optimized reactant ratios? - Reaction conditions (time, temp)? check_dye->check_click Dye OK issue_dye Potential Issue: Degraded or incorrect concentration of dye. check_dye->issue_dye Problem Found check_imaging Section 3: Imaging Setup - Correct filters/lasers? - Sufficient exposure/gain? - Minimized photobleaching? check_click->check_imaging Click Rxn OK issue_click Potential Issue: Inefficient labeling reaction. check_click->issue_click Problem Found issue_imaging Potential Issue: Suboptimal image acquisition. check_imaging->issue_imaging Problem Found end_node Signal Improved check_imaging->end_node Imaging OK solution_dye Solution: - Verify storage. - Ensure complete dissolution. - Measure absorbance. issue_dye->solution_dye solution_click Solution: - Use fresh reagents. - Perform titration of reactants. - Optimize reaction conditions. issue_click->solution_click solution_imaging Solution: - Match instrument settings to dye spectra. - Adjust acquisition parameters. - Use anti-fade reagents. issue_imaging->solution_imaging solution_dye->start Re-evaluate solution_click->start Re-evaluate solution_imaging->start Re-evaluate

Caption: A troubleshooting workflow for low fluorescence signals.

Click_Chemistry_Pathway azide Azide-modified Biomolecule cycloaddition Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide->cycloaddition alkyne This compound alkyne->cycloaddition catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) catalyst->cycloaddition catalyzes product Fluorescently Labeled Biomolecule cycloaddition->product yields

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

References

Optimizing CuAAC reaction conditions for Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Carboxyrhodamine 110-PEG4-alkyne. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction? A1: The CuAAC reaction, often called a "click" reaction, is a highly efficient and specific chemical reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][3] It is catalyzed by copper in its +1 oxidation state (Cu(I)) and is widely used in bioconjugation due to its reliability, high yields, and compatibility with a wide range of functional groups and solvents, including water.[1][2][3]

Q2: What are the critical components for a successful CuAAC reaction? A2: A successful CuAAC reaction requires five key components:

  • An alkyne-containing molecule (e.g., this compound).

  • An azide-containing molecule .

  • A source of Copper(I) : This is typically generated in situ from a Copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent.[4]

  • A reducing agent : Sodium ascorbate is the most common choice to reduce Cu(II) to the catalytically active Cu(I) state and maintain it.[2][4]

  • A copper-chelating ligand : Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing side reactions.[5][6][7]

Q3: Why might a fluorescent dye like Carboxyrhodamine 110 complicate the CuAAC reaction? A3: Fluorescent dyes, particularly those with chelating moieties, can sometimes interact with the copper catalyst, potentially inhibiting the reaction. Furthermore, the reaction conditions, including the presence of copper and a reducing agent, can generate reactive oxygen species (ROS) that may lead to dye degradation or unwanted side reactions.[2][6] Careful selection of ligands and additives can help mitigate these issues.[2][6]

Q4: Which is the best copper-chelating ligand to use for this reaction? A4: The choice of ligand is critical. Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first effective ligands developed and works well in organic or mixed aqueous/organic solvents.[5][7] However, for reactions in purely aqueous buffers, more water-soluble ligands like THPTA [tris(3-hydroxypropyltriazolylmethyl)amine] are often superior as they can better protect biomolecules from copper-induced damage and accelerate the reaction.[5][6] Other ligands like BTTAA are also available to optimize efficiency and biocompatibility.[3]

Q5: How can I monitor the progress of my reaction? A5: Reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). For reactions involving a fluorescent product, a fluorogenic assay can be a simple and effective method. This involves using a non-fluorescent azide or alkyne that becomes fluorescent upon triazole formation, allowing reaction progress to be tracked by the increase in fluorescence intensity.[4][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC reaction with this compound.

Problem: Low or No Product Yield

Q: My reaction has a very low yield or failed completely. What are the most common causes? A: Low yields are typically due to one or more of the following factors:

  • Inactive Catalyst : The Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[10]

  • Poor Reagent Quality : Degradation or impurities in the alkyne or azide starting materials can inhibit the reaction.

  • Suboptimal Reagent Concentrations : Incorrect stoichiometry, particularly the ligand-to-copper ratio, can dramatically slow down or halt the reaction.[10]

  • Inhibitors : Components in your buffer or sample (e.g., thiols, EDTA, or other strong chelators) can sequester the copper catalyst.

Q: How can I ensure my copper catalyst is active and protected? A: To maintain a catalytically active Cu(I) state:

  • Deoxygenate Solutions : Before adding the catalyst, thoroughly degas all reaction buffers and solutions by sparging with an inert gas like argon or nitrogen. Capping the reaction vessel can help minimize re-exposure to oxygen.[4]

  • Use a Ligand : A chelating ligand like THPTA or TBTA is essential to protect the Cu(I) from oxidation and disproportionation.[5][7]

  • Use Fresh Reducing Agent : Prepare a fresh stock solution of sodium ascorbate for each experiment, as it can degrade over time.

  • Order of Addition : A recommended practice is to pre-mix the CuSO₄ and ligand before adding them to the solution containing the alkyne and azide. The reaction should then be initiated by the addition of sodium ascorbate.[6]

Problem: Side Product Formation

Q: I observe multiple spots on my TLC or extra peaks in my HPLC trace. What are these side products? A: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a di-alkyne dimer.[10] Other possibilities include degradation of the rhodamine dye or reactions with other functional groups in your substrate, such as free thiols.[11][12]

Q: How can I prevent alkyne homocoupling and other side reactions? A: To minimize side reactions:

  • Strictly Exclude Oxygen : As Glaser coupling is an oxidative process, rigorous deoxygenation of your reaction mixture is the most effective preventative measure.[4]

  • Optimize Ligand:Copper Ratio : Using an appropriate excess of the stabilizing ligand can suppress side reactions. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect sensitive molecules.[4]

  • Consider Additives : For reactions with proteins containing sensitive residues like arginine, additives such as aminoguanidine can be used to capture reactive byproducts generated by ascorbate oxidation.[6]

Problem: Purification and Characterization Issues

Q: What is the best method to purify the final Carboxyrhodamine 110-PEG4 conjugate? A: Purification is typically achieved using chromatographic methods. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is very effective for separating the fluorescently labeled product from unreacted starting materials and catalysts. For larger biomolecules, Size-Exclusion Chromatography (SEC) may also be appropriate. After purification, it is crucial to remove any residual copper, which can be accomplished by washing with a chelating agent like EDTA.

Q: The fluorescence of my final product is weaker than expected. What could be the cause? A: Residual copper ions are known to quench the fluorescence of many dyes, including rhodamines. Thorough purification to remove all traces of copper is essential. Additionally, aggregation of the dye-labeled conjugate, particularly at high concentrations, can lead to self-quenching.[13][14] Ensure the final product is fully solubilized in an appropriate buffer.

Optimized Experimental Protocol

This protocol provides a starting point for the CuAAC reaction. Optimization of concentrations, temperature, and reaction time may be necessary for your specific azide substrate.

1. Reagent Preparation:

  • This compound Stock : Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide Stock : Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., water or DMSO).

  • Copper(II) Sulfate (CuSO₄) : Prepare a 50 mM stock solution in deionized water.

  • Ligand (THPTA) : Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate : Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.

  • Reaction Buffer : Prepare a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4). Degas the buffer thoroughly by sparging with argon or nitrogen for 15-20 minutes.

2. Reaction Setup:

  • To a microcentrifuge tube, add the following in order:

    • Reaction Buffer to reach the final desired volume.

    • This compound (to a final concentration of 100 µM).

    • Azide-containing molecule (to a final concentration of 120-200 µM; a 1.2 to 2-fold excess is recommended).

  • Vortex the mixture gently.

  • Prepare the catalyst premix in a separate tube:

    • Add CuSO₄ solution (to a final reaction concentration of 1 mM).

    • Add THPTA ligand solution (to a final reaction concentration of 2-5 mM).

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5-10 mM).

  • Cap the tube tightly and mix gently. Protect the reaction from light due to the photosensitivity of the rhodamine dye.

3. Reaction and Monitoring:

  • Allow the reaction to proceed at room temperature for 1-4 hours. For challenging substrates, the reaction can be gently heated to 35-40°C or allowed to run overnight.

  • Monitor the reaction progress by HPLC or TLC until the alkyne starting material is consumed.

4. Workup and Purification:

  • Quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper.

  • Purify the conjugate using RP-HPLC or another suitable chromatographic technique.

Data and Parameters

Table 1: Comparison of Common CuAAC Ligands

LigandKey CharacteristicsRecommended Use Case
TBTA High accelerating effect, stabilizes Cu(I).[5]Reactions in organic or mixed aqueous/organic solvents.
THPTA High water solubility, protects biomolecules from ROS.[5][6]Bioconjugations in aqueous buffers, especially with sensitive proteins or nucleic acids.
BTTAA Water-soluble, biocompatible.[3]General bioconjugation in aqueous media.
BTTES Water-soluble, highly biocompatible.[3]Live cell labeling and in vivo applications where minimizing toxicity is paramount.

Table 2: Recommended Starting Conditions for CuAAC

ParameterRecommended RangeNotes
[Alkyne] 10 µM - 5 mMThis compound
[Azide] 1.2 - 5 equivalents (relative to alkyne)An excess of the non-limiting reagent is often beneficial.
[CuSO₄] 50 µM - 2 mMHigher concentrations can accelerate the reaction but may increase side reactions.[15]
[Ligand] 1 - 5 equivalents (relative to copper)A 5:1 ligand:copper ratio is recommended for sensitive biomolecules.[4]
[Sodium Ascorbate] 3 - 10 equivalents (relative to copper)A sufficient excess is needed to maintain the Cu(I) state.[2]
Solvent Aqueous Buffer (pH 7-8), DMF, DMSO, tBuOH/H₂OChoice depends on the solubility of the substrates.
Temperature Room Temperature (20-25°C) to 40°CGentle heating can increase the reaction rate.
Time 1 - 24 hoursMonitor for completion.

Visual Guides

CuAAC_Workflow General CuAAC Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep_Reagents Prepare & Degas Reagents/Buffers Prep_Fresh Make Fresh Na-Ascorbate Prep_Reagents->Prep_Fresh Mix_Substrates Combine Alkyne, Azide & Buffer Mix_Catalyst Pre-mix CuSO4 & Ligand Mix_Substrates->Mix_Catalyst Initiate Add Catalyst, then Na-Ascorbate Mix_Catalyst->Initiate Incubate Incubate (RT, 1-4h) Protect from Light Initiate->Incubate Monitor Monitor by HPLC / TLC Incubate->Monitor Quench Quench with EDTA Monitor->Quench Purify Purify by RP-HPLC / SEC Quench->Purify Characterize Characterize Final Product Purify->Characterize Troubleshooting_Flowchart Troubleshooting Flowchart: Low Product Yield Start Problem: Low / No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Solution_Catalyst 1. Degas all solutions. 2. Use a stabilizing ligand (THPTA). 3. Use fresh sodium ascorbate. Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and concentrations correct? Check_Catalyst->Check_Reagents Yes Solution_Reagents 1. Verify reagent identity/purity. 2. Check stoichiometry (esp. ligand:Cu ratio). 3. Titrate concentrations. Check_Reagents->Solution_Reagents No Check_Inhibitors Are inhibitors present in the buffer? Check_Reagents->Check_Inhibitors Yes Solution_Inhibitors 1. Remove chelators (e.g., EDTA). 2. Purify substrate away from thiols. 3. Use a different buffer system. Check_Inhibitors->Solution_Inhibitors Yes CuAAC_Components Key Components of the CuAAC Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne R1-Alkyne (Carboxyrhodamine 110) Product R1-Triazole-R2 (Fluorescent Conjugate) Alkyne->Product Azide R2-Azide (Substrate) Azide->Product Copper Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Copper->Product catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Copper stabilizes

References

Carboxyrhodamine 110-PEG4-alkyne stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Carboxyrhodamine 110-PEG4-alkyne in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a dry environment. For optimal stability, it is also recommended to desiccate the product.[1] When stored correctly, the product has a shelf life of at least 12 to 24 months.[2]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methanol.[3] The hydrophilic PEG spacer enhances solubility in aqueous media.[2] For long-term storage of stock solutions, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C. These aliquots are generally usable for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Q3: What is the stability of this compound under different experimental conditions?

A3: Carboxyrhodamine 110 and its derivatives are known for their high stability. They are significantly more photostable than many other green fluorescent dyes, including Alexa 488. The fluorescence of the Carboxyrhodamine 110 conjugate is insensitive to pH in the range of 4 to 9. Furthermore, it is highly stable under both acidic and basic conditions, making it a robust choice for various experimental setups.[3]

Q4: Can I use this compound for live-cell imaging?

A4: While this compound can be used in protocols involving live cells, it is important to consider the components of the click chemistry reaction. The copper(I) catalyst used in the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells. For live-cell imaging applications, it is advisable to use copper-free click chemistry methods, such as strain-promoted alkyne-azide cycloaddition (SPAAC), or to use a copper-chelating ligand to minimize copper-induced cytotoxicity.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight~587.6 g/mol
Molecular FormulaC₃₂H₃₃N₃O₈
Purity≥ 90-95% (HPLC)
FormSolid
ColorDark Red

Table 2: Spectroscopic Properties

PropertyValue
Excitation Maximum (λabs)501 nm
Emission Maximum (λem)525 nm
Molar Extinction Coefficient (ε)74,000 L·mol⁻¹·cm⁻¹ (in MeOH)

Table 3: Solubility and Storage

PropertyRecommendation
Recommended SolventsDMF, DMSO, Methanol, Water
Storage Temperature-20°C
Shelf Life (Solid)≥ 12 months
Stock Solution Storage-20°C (up to 1 month)

Experimental Protocols

Detailed Protocol for Labeling Proteins in a Cell Lysate via Click Chemistry

This protocol outlines the steps for labeling an azide-modified protein in a cell lysate with this compound using a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein sample (e.g., cell lysate)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 50 µL of the azide-modified protein lysate (1-5 mg/mL) with 90 µL of PBS buffer.

    • Add the this compound stock solution to a final concentration of 2.5 µM. Vortex briefly.

    • Add the THPTA stock solution to a final concentration of 100 µM. Vortex briefly.

    • Add the CuSO₄ stock solution to a final concentration of 20 µM. Vortex briefly.

    • To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 300 µM. Vortex briefly.

    • Protect the reaction from light and incubate at room temperature for 30 minutes.

  • Downstream Processing:

    • The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for purification steps.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Fluorescent Signal 1. Inefficient click reaction.- Ensure the sodium ascorbate solution is freshly prepared. - Degas the reaction mixture to remove oxygen, which can interfere with the catalyst. - Optimize the concentrations of the catalyst components (copper and ligand).
2. Degradation of the alkyne dye.- Store the alkyne dye properly at -20°C and protect it from light. - Prepare stock solutions in anhydrous DMSO to prevent hydrolysis.
3. Insufficient amount of azide-modified target.- Verify the successful incorporation of the azide tag into your target molecule.
High Background Fluorescence 1. Non-specific binding of the fluorescent alkyne.- Decrease the concentration of the this compound. - Include additional washing steps after the reaction. - Add a blocking agent like BSA to the buffers.
2. Copper-induced fluorescence.- Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used.
3. Precipitation of the dye.- Ensure the final concentration of the dye in the reaction mixture does not exceed its solubility limit. - If precipitation is observed, consider adjusting the buffer composition or adding a small percentage of an organic co-solvent.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis prep_dye Prepare 10 mM Dye-Alkyne in DMSO prep_cu Prepare 20 mM CuSO4 in H2O prep_ligand Prepare 100 mM THPTA in H2O prep_asc Prepare 300 mM Na-Ascorbate in H2O (Fresh) mix_sample Combine Azide-Protein and PBS add_dye Add Dye-Alkyne mix_sample->add_dye add_ligand Add THPTA add_dye->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Na-Ascorbate (Initiate Reaction) add_cu->add_asc incubate Incubate 30 min (Protect from Light) add_asc->incubate analysis Downstream Analysis (e.g., SDS-PAGE) incubate->analysis

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

troubleshooting_logic cluster_low_signal Low Signal Solutions cluster_high_bg High Background Solutions start Start Troubleshooting issue Identify Issue start->issue low_signal Low/No Signal issue->low_signal Fluorescence is weak high_bg High Background issue->high_bg Non-specific fluorescence check_reagents Check Reagent Freshness (esp. Ascorbate) low_signal->check_reagents reduce_dye Decrease Dye Concentration high_bg->reduce_dye optimize_catalyst Optimize Catalyst Concentration check_reagents->optimize_catalyst Reagents are fresh verify_azide Verify Azide Incorporation optimize_catalyst->verify_azide Catalyst is optimal end Problem Resolved verify_azide->end Azide is present increase_washes Increase Washing Steps reduce_dye->increase_washes Still high add_blocker Add Blocking Agent (BSA) increase_washes->add_blocker Still high check_ligand Ensure Ligand Excess add_blocker->check_ligand Still high check_ligand->end Background reduced

Caption: Troubleshooting logic for common issues in fluorescent labeling with click chemistry.

References

Technical Support Center: Carboxyrhodamine 110-PEG4-alkyne Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Carboxyrhodamine 110-PEG4-alkyne during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Carboxyrhodamine 110, upon exposure to excitation light, leading to a permanent loss of its fluorescent signal.[1] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS then chemically modify the fluorophore's structure, rendering it non-fluorescent.[2]

Q2: How photostable is Carboxyrhodamine 110 compared to other common fluorescent dyes?

A: Rhodamine dyes, including Carboxyrhodamine 110, are generally considered to have moderate to good photostability, often outperforming older dyes like fluorescein.[][] However, their photostability can be influenced by the experimental conditions. Newer generations of synthetic dyes, such as some Alexa Fluor or cyanine dyes, may exhibit even higher photostability under certain conditions.[1]

Q3: Can a sample that has been photobleached be reused or the signal recovered?

A: No, photobleaching is an irreversible process. Once the fluorophore's structure is chemically altered, it cannot be restored to its fluorescent state. Therefore, it is critical to implement preventative measures before and during imaging.

Q4: What are the main factors that accelerate the photobleaching of Carboxyrhodamine 110?

A: The primary factors that accelerate photobleaching are:

  • High-intensity excitation light: Higher laser power or lamp intensity increases the rate of photochemical reactions.[2]

  • Prolonged exposure time: The longer the sample is illuminated, the more photobleaching will occur.[2]

  • Presence of molecular oxygen: Oxygen is a key contributor to the generation of damaging reactive oxygen species.[5]

  • Suboptimal environmental conditions: Factors like improper pH or the presence of certain chemicals in the imaging medium can affect fluorophore stability.[2]

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing a rapid decrease in the fluorescence signal from your this compound, consult the following troubleshooting table.

Problem Possible Cause Recommended Solution
Rapid signal decay during image acquisition Photobleaching due to excessive light exposure.1. Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Employ neutral density filters to attenuate the light source. 2. Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. For time-lapse experiments, increase the interval between acquisitions. 3. Use an Antifade Mounting Medium: For fixed samples, use a commercial antifade reagent like ProLong™ Gold or VECTASHIELD®. For live-cell imaging, consider adding Trolox to your imaging medium.[6]
High background noise obscuring the signal Autofluorescence from the sample or non-specific binding of the fluorescent probe.1. Optimize Staining Protocol: Ensure thorough washing steps to remove unbound dye. Use a blocking agent to minimize non-specific binding. 2. Image an Unstained Control: This will help determine the level of autofluorescence. If significant, consider using a fluorophore with a longer wavelength or spectral unmixing if your imaging software supports it.
Weak initial signal Suboptimal labeling or imaging conditions. 1. Optimize Labeling Concentration: Perform a titration to determine the optimal concentration of this compound for your experiment. 2. Check Filter Sets: Ensure that your microscope's excitation and emission filters are appropriate for the spectral properties of Carboxyrhodamine 110 (Excitation/Emission maxima ~502/527 nm).

Quantitative Data: Antifade Reagent Performance with Rhodamine Dyes

While specific quantitative data for Carboxyrhodamine 110 is limited, the following table provides a comparison of the photostability of tetramethylrhodamine, a structurally similar rhodamine dye, with and without an antifade reagent. The half-life represents the time taken for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Mounting Medium Fluorophore Half-life (seconds)
90% Glycerol in PBS (pH 8.5)Tetramethylrhodamine7
VECTASHIELD®Tetramethylrhodamine330
Data adapted from Florijn, R. J., et al. (1995). Analysis of antifading agents for fluorescence microscopy. Cytometry, 19(3), 177-182.[7]

Experimental Protocols

Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent

This protocol is for mounting fixed cells stained with this compound to minimize photobleaching during imaging and for long-term storage.

Materials:

  • Fixed and stained cells on coverslips

  • Phosphate-buffered saline (PBS)

  • ProLong™ Gold Antifade Reagent

  • Microscope slides

  • Fine-tipped forceps

  • Nail polish or sealant (optional)

Procedure:

  • Wash the Coverslips: After the final staining step, wash the coverslips twice with PBS to remove any residual buffer.

  • Remove Excess PBS: Gently touch the edge of the coverslip to a kimwipe to wick away most of the PBS. Do not allow the cells to dry out completely.

  • Apply Antifade Reagent: Place a single drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.[8]

  • Mount the Coverslip: Using forceps, carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding the formation of air bubbles.[8]

  • Cure the Sample: Allow the slide to cure in the dark at room temperature for 24 hours. For immediate viewing, the edges of the coverslip can be sealed with nail polish. For long-term storage, sealing is recommended after curing.[9][10]

  • Imaging: Image the sample using optimized microscope settings (see Protocol 4).

Protocol 2: Mounting Fixed Cells with VECTASHIELD® Antifade Mounting Medium

This protocol describes the use of VECTASHIELD®, a non-hardening antifade mounting medium.

Materials:

  • Fixed and stained cells on coverslips

  • Phosphate-buffered saline (PBS)

  • VECTASHIELD® Antifade Mounting Medium

  • Microscope slides

  • Fine-tipped forceps

  • Nail polish or sealant (for long-term storage)

Procedure:

  • Wash the Coverslips: Following the final staining step, wash the coverslips with PBS.

  • Remove Excess Buffer: Remove excess PBS from the coverslip, ensuring the cell monolayer remains moist.[11]

  • Apply VECTASHIELD®: Dispense one drop of VECTASHIELD® Mounting Medium onto the microscope slide.

  • Mount the Coverslip: Carefully lower the coverslip onto the mounting medium.

  • Storage: For short-term storage (weeks), no sealing is necessary. For long-term storage, seal the edges of the coverslip with nail polish. Store slides at 4°C in the dark.[12]

  • Imaging: Proceed with imaging using optimized settings.

Protocol 3: Live-Cell Imaging with Trolox Antifade Reagent

This protocol is for reducing photobleaching and phototoxicity during live-cell imaging experiments.

Materials:

  • Live cells stained with this compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • VectaCell™ Trolox Antifade Reagent (100 mM stock solution)[13]

Procedure:

  • Prepare Trolox Imaging Medium: Dilute the 100 mM Trolox stock solution into the live-cell imaging medium to a final concentration of 0.1 mM to 1 mM. The optimal concentration may need to be determined empirically for your specific cell type.[13]

  • Replace Medium: Gently aspirate the existing medium from your live cells and replace it with the Trolox-containing imaging medium.

  • Incubate: Incubate the cells for at least 15 minutes before imaging to allow for the protective effects of Trolox to take effect.

  • Image: Image your live cells using optimized microscope settings to further minimize photobleaching and phototoxicity.

Protocol 4: Optimizing Microscope Settings to Reduce Photobleaching

Objective: To configure the fluorescence microscope to minimize light exposure to the sample while maintaining adequate signal for high-quality imaging.

Procedure:

  • Select the Correct Filters: Ensure the excitation and emission filters are matched to the spectral profile of Carboxyrhodamine 110 (Excitation ~502 nm, Emission ~527 nm).

  • Minimize Excitation Intensity:

    • Laser-based systems (Confocal): Reduce the laser power to the lowest level that provides a detectable signal above background.

    • Lamp-based systems (Epifluorescence): Use neutral density filters to decrease the intensity of the excitation light.[2]

  • Reduce Exposure Time: Set the camera exposure time or the pixel dwell time (for confocal) to the minimum required for a clear image.

  • Use a High-Quality Objective: A high numerical aperture (NA) objective will collect more light, allowing for lower excitation intensity.

  • Optimize Detector Settings: Increase the gain or sensitivity of the detector (e.g., PMT in a confocal or camera) to compensate for lower excitation power, but be mindful of introducing electronic noise.

  • Limit Field of View and Z-stacks: Only illuminate the area of interest and acquire the minimum number of z-slices necessary to answer your experimental question.

  • Use a Shutter: Ensure the light source is only illuminating the sample during image acquisition.

Visual Guides

Signaling Pathway: The Mechanism of Photobleaching and its Prevention

G Fluorophore_Ground Carboxyrhodamine 110 (Ground State) Fluorophore_Excited Excited Singlet State Fluorophore_Ground->Fluorophore_Excited Excitation Light Photobleaching Photobleaching (Irreversible Damage) Intersystem_Crossing Intersystem Crossing Fluorophore_Excited->Intersystem_Crossing Fluorescence Fluorescence Emission (Desired Signal) Fluorophore_Excited->Fluorescence Triplet_State Excited Triplet State (Long-lived & Reactive) Intersystem_Crossing->Triplet_State Oxygen Molecular Oxygen (O2) Triplet_State->Oxygen Energy Transfer Fluorescence->Fluorophore_Ground Return to Ground State ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Oxygen->ROS ROS->Fluorophore_Ground Chemical Reaction ROS->Photobleaching Causes Antifade Antifade Reagents (e.g., Trolox, ProLong Gold) Antifade->Triplet_State Quenches Antifade->ROS Scavenges/Quenches G Start Start: Labeled Sample Optimize_Imaging Optimize Imaging Parameters - Low Excitation Intensity - Short Exposure Time Start->Optimize_Imaging Choose_Antifade Select Antifade Reagent (e.g., ProLong Gold) Start->Choose_Antifade Mount_Sample Mount Sample with Antifade Reagent Optimize_Imaging->Mount_Sample Choose_Antifade->Mount_Sample Image_Acquisition Image Acquisition Mount_Sample->Image_Acquisition Signal_Good Signal Quality Check Image_Acquisition->Signal_Good Data_Analysis Data Analysis Troubleshoot Troubleshoot: - Check for Autofluorescence - Re-optimize Staining Troubleshoot->Start Re-prepare Sample Signal_Good->Data_Analysis Good Signal_Good->Troubleshoot Poor G Photobleaching Photobleaching Rate Excitation_Intensity Excitation Light Intensity Excitation_Intensity->Photobleaching Increases Exposure_Time Exposure Time Exposure_Time->Photobleaching Increases Oxygen_Concentration Oxygen Concentration Oxygen_Concentration->Photobleaching Increases Fluorophore_Properties Fluorophore Properties (e.g., Quantum Yield) Fluorophore_Properties->Photobleaching Influences Antifade_Reagents Antifade Reagents Antifade_Reagents->Photobleaching Decreases Imaging_Medium Imaging Medium (pH, etc.) Imaging_Medium->Photobleaching Influences

References

Improving signal-to-noise ratio in microscopy with Carboxyrhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Carboxyrhodamine 110 (CR110) in microscopy and improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Carboxyrhodamine 110 and what are its main advantages?

Carboxyrhodamine 110 (CR110) is a highly fluorescent green dye belonging to the rhodamine family. Its key advantages include:

  • High Photostability: CR110 is significantly more photostable than fluorescein, a commonly used green fluorophore, making it ideal for long-term imaging experiments.[1][2]

  • pH Insensitivity: Its fluorescence is stable across a wide pH range (pH 4-9), which is beneficial for maintaining a consistent signal in various biological environments.[1][2]

  • Bright Fluorescence: CR110 exhibits a high quantum yield and extinction coefficient, resulting in a bright fluorescent signal.

Q2: What are the spectral properties of Carboxyrhodamine 110?

Carboxyrhodamine 110 has the following spectral characteristics:

  • Excitation Maximum: Approximately 499-502 nm.[1][2][3]

  • Emission Maximum: Approximately 524-525 nm.[1][3]

This makes it compatible with standard 488 nm laser lines and FITC filter sets.

Q3: How should I store Carboxyrhodamine 110?

For optimal stability, Carboxyrhodamine 110 and its derivatives should be stored at -20°C, protected from light, and in a desiccated environment to prevent degradation.[1]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background and low signal are common challenges in fluorescence microscopy. This guide provides specific troubleshooting steps to enhance the signal-to-noise ratio when using Carboxyrhodamine 110.

Problem 1: High Background Fluorescence

High background can obscure the specific signal from your sample, reducing image quality and the reliability of your data.

Potential Cause Recommended Solution
Excess unbound dye Thorough Washing: After incubation with CR110, wash cells or tissue 2-3 times with an appropriate buffer (e.g., PBS) to remove any unbound fluorophore.[4]
Non-specific binding Use of Blocking Agents: For immunofluorescence applications, pre-incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding of the dye or antibody-conjugate.
Autofluorescence Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the CR110 signal from the autofluorescence spectrum. Use a Different Medium: If imaging live cells, switch to a low-fluorescence medium, such as one without phenol red or with reduced serum concentrations.[5] Quenching Agents: For fixed tissues with high autofluorescence (e.g., from lipofuscin), consider using a quenching agent like Sudan Black B, but be aware that it can introduce its own fluorescence in the far-red spectrum.[6][7]
Contaminated reagents or slides Use High-Purity Reagents: Ensure all buffers and mounting media are fresh and of high purity. Clean Glassware: Thoroughly clean all microscope slides and coverslips before use.

Problem 2: Weak Fluorescent Signal

A dim signal can make it difficult to detect and analyze your target of interest.

Potential Cause Recommended Solution
Suboptimal dye concentration Titrate the Dye: The optimal concentration of CR110 can vary depending on the cell type and application. Perform a titration experiment to determine the concentration that provides the best signal with the lowest background.[4]
Inefficient labeling Optimize Incubation Time and Temperature: Adjust the incubation time and temperature according to the specific protocol for your CR110 derivative (e.g., NHS ester, maleimide).
Incorrect filter sets Verify Filter Compatibility: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of CR110 (Excitation ~502 nm, Emission ~524 nm).
Photobleaching See "Problem 3: Photobleaching" below.

Problem 3: Photobleaching (Signal Fades Quickly)

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.

Potential Cause Recommended Solution
Excessive exposure to excitation light Minimize Illumination: Only expose the sample to the excitation light when actively observing or acquiring an image. Use the lowest possible laser power or illumination intensity that provides a detectable signal.[8] Use Neutral Density Filters: Employ neutral density filters to reduce the intensity of the excitation light.[8]
Oxygen-mediated photodamage Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing an antifade reagent. These reagents work by scavenging free radicals that contribute to photobleaching.[8] Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system in your imaging medium, although this can be more complex to implement.

Quantitative Data

The following table summarizes the key quantitative properties of Carboxyrhodamine 110.

PropertyValueNotes
Excitation Maximum (λex) ~499-502 nmIn methanol or aqueous buffer.[1][3]
Emission Maximum (λem) ~524-525 nmIn methanol or aqueous buffer.[1][3]
Molar Extinction Coefficient (ε) ~100,000 cm⁻¹M⁻¹For ATTO Rho110, a close derivative.[9]
Quantum Yield (Φ) ~0.80For ATTO Rho110, a close derivative.[9]
pH Sensitivity Insensitive in the range of pH 4-9[1][2]

Experimental Protocols

General Protocol for Staining Fixed Cells with Carboxyrhodamine 110 Conjugates

This protocol provides a general workflow for staining fixed cells. Optimal conditions may vary depending on the specific CR110 conjugate and the biological sample.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips or in imaging-compatible plates.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (optional but recommended):

    • Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining with Carboxyrhodamine 110 Conjugate:

    • Dilute the CR110 conjugate to the desired working concentration in blocking buffer or PBS. The optimal concentration should be determined by titration.

    • Remove the blocking buffer and add the diluted CR110 conjugate to the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each, with gentle agitation.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish or a sealant.

    • Allow the mounting medium to cure as per the manufacturer's instructions.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for CR110 (e.g., a standard FITC filter set).

    • Minimize exposure to the excitation light to prevent photobleaching.

Visualizations

Troubleshooting_Workflow Start Start: Poor Signal-to-Noise Ratio with CR110 Check_Signal Is the signal weak? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Troubleshoot_Signal Troubleshoot Weak Signal Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Background Troubleshoot High Background Check_Background->Troubleshoot_Background Yes Optimize_Imaging Optimize Imaging Parameters Check_Background->Optimize_Imaging No Troubleshoot_Signal->Check_Background Troubleshoot_Background->Optimize_Imaging End Improved Signal-to-Noise Ratio Optimize_Imaging->End

Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.

Staining_Protocol_Workflow Start Start: Cell Sample Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) (for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Staining Staining with CR110 Conjugate Blocking->Staining Washing Washing (3-5x with PBS) Staining->Washing Mounting Mounting (with antifade medium) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End Image Acquisition Imaging->End

Caption: A standard workflow for staining fixed cells with Carboxyrhodamine 110.

References

Solving solubility issues with Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Carboxyrhodamine 110-PEG4-alkyne.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer.

A1: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic nature of the rhodamine core, although the PEG4 linker is intended to improve water solubility.[1][2] Here are steps to address this:

  • Prepare a Concentrated Stock Solution: First, dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][4][5][6][7] Methanol (MeOH) can also be used.[3][5]

  • Optimize Working Concentration: Ensure the final concentration of the fluorophore in your aqueous buffer is as low as possible for your application to avoid precipitation.

  • Control the pH: The fluorescence of Carboxyrhodamine 110 and its derivatives is stable between pH 4 and 9.[3][5][8] While its solubility might not be drastically affected in this range, it is best to work within a physiologically relevant pH of 7.2-7.4 for cellular applications.

Q2: The compound precipitates out of my working solution after adding the stock solution.

A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer.[9] Consider the following:

  • Co-solvent Concentration: The final percentage of the organic co-solvent (e.g., DMSO) in your working solution should be kept low, typically between 0.1% and 5%, to maintain the solubility of the dye without affecting your biological system.

  • Gentle Mixing: When adding the stock solution to the aqueous buffer, vortex or sonicate the solution gently to aid in dissolution and prevent immediate precipitation.

  • Temperature: Gentle warming to approximately 37°C may assist in the initial dissolution process.

Q3: I am observing lower than expected fluorescence intensity.

A3: Poor solubility can directly lead to reduced fluorescence intensity due to the precipitation of the dye out of the solution.[9] If the fluorophore has precipitated, the concentration of soluble, fluorescing molecules will be lower than intended. To resolve this, refer to the steps outlined in Q1 and Q2 to improve solubility.

Frequently Asked Questions (FAQs)

Q4: What are the recommended solvents for dissolving this compound?

A4: The recommended solvents are high-quality, anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol (MeOH).[3][5] Some suppliers also indicate solubility in water and dichloromethane (DCM).[4]

Q5: What is the purpose of the PEG4 linker in this molecule?

A5: The hydrophilic polyethylene glycol (PEG) spacer is designed to increase the solubility of the compound in aqueous media compared to the parent Carboxyrhodamine 110 dye.[1][2][3][5][8] The long PEG4 spacer also helps to reduce any steric hindrance from the dye when labeling a molecule.[3][5][8]

Q6: How should I store the stock solution?

A6: Store the stock solution at -20°C, protected from light.[3][4][5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₃₃N₃O₈[3][4]
Molecular Weight~587.6 g/mol [3][4]
FormSolid[3][5]
ColorDark Red[3][5]
Purity≥ 90-95% (HPLC)[3][4][5]
Storage-20°C[3][4][5]

Table 2: Spectroscopic Properties of this compound

PropertyValueSolventReference
Excitation Maximum (λabs)501 nmMeOH[3][5]
Emission Maximum (λem)525 nmMeOH[3][5]
Molar Extinction Coefficient (ε)74,000 L·mmol⁻¹·cm⁻¹MeOH[3][4]

Table 3: Recommended Solvents for Stock Solution Preparation

SolventAbbreviationNotesReference
Dimethyl sulfoxideDMSOWater-miscible organic solvent.[3][4][5][6]
N,N-DimethylformamideDMFWater-miscible organic solvent.[3][4][5][6]
MethanolMeOH[3][5]
DichloromethaneDCM[4]
WaterH₂OSolubility may be limited.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Bring the vial of solid this compound to room temperature before opening.

  • Add a small volume of anhydrous DMSO or DMF to the vial to create a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

  • Determine the desired final concentration of this compound in your aqueous buffer.

  • Calculate the volume of the concentrated stock solution needed to achieve the final concentration.

  • While gently vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise.

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 1%) to avoid adverse effects on your experiment.

Visualizations

DissolutionWorkflow start Start: Solid this compound prepare_stock Prepare Concentrated Stock Solution (1-10 mM in DMSO or DMF) start->prepare_stock prepare_working Prepare Aqueous Working Solution prepare_stock->prepare_working Dilute into aqueous buffer application Use in Experiment prepare_working->application

Caption: Workflow for dissolving this compound.

TroubleshootingFlowchart issue Issue: Compound precipitates in aqueous buffer check_stock Was a concentrated stock in organic solvent used? issue->check_stock make_stock Action: Prepare a stock solution in DMSO or DMF. check_stock->make_stock No check_concentration Is the final working concentration too high? check_stock->check_concentration Yes make_stock->check_concentration lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes check_cosolvent Is the final co-solvent percentage > 5%? check_concentration->check_cosolvent No lower_concentration->check_cosolvent lower_cosolvent Action: Reduce the amount of organic co-solvent. check_cosolvent->lower_cosolvent Yes resolved Issue Resolved check_cosolvent->resolved No lower_cosolvent->resolved

Caption: Troubleshooting solubility issues with this compound.

References

Technical Support Center: Copper-Free Click Chemistry Alternatives for Carboxyrhodamine 110-PEG4-alkyne

References

Technical Support Center: The Impact of PEG Spacer Length on Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during labeling experiments involving Polyethylene Glycol (PEG) spacers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG spacer in labeling experiments?

A1: A PEG (Polyethylene Glycol) spacer is a flexible, hydrophilic linker used in bioconjugation to connect a molecule of interest (e.g., a protein, antibody, or drug) to a label (e.g., a fluorescent dye, biotin, or another protein).[1] Its primary roles are to:

  • Reduce Steric Hindrance: The PEG spacer provides physical separation between the conjugated molecules, minimizing interference that could inhibit the labeling reaction or the biological activity of the labeled molecule.[2][3]

  • Improve Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic molecules and protect the labeled biomolecule from enzymatic degradation.[1][4][5]

  • Enhance Pharmacokinetics: In drug development, PEGylation can increase the circulation time of a therapeutic molecule in the bloodstream.[6]

  • Minimize Non-Specific Binding: PEG coatings can create a hydration layer that helps prevent the non-specific adsorption of proteins and other molecules to surfaces, improving the signal-to-noise ratio in assays.[7][8][9]

Q2: How does the length of a PEG spacer affect labeling efficiency?

A2: The length of the PEG spacer is a critical parameter that can significantly influence the outcome of a labeling experiment.[2][10]

  • Too Short: A short PEG spacer may not provide sufficient distance to overcome steric hindrance, especially when labeling large or complex biomolecules. This can lead to lower labeling efficiency and potentially reduced biological activity of the final conjugate.[2]

  • Too Long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially masking the labeling site or the active site of the protein.[2][11] This can also lead to a decrease in labeling efficiency.

  • Optimal Length: The optimal PEG spacer length balances the need to overcome steric hindrance with the risk of masking important functional sites.[10] This often requires empirical testing for each specific application.

Q3: Can PEG spacer length impact the signal-to-noise ratio in my assay?

A3: Yes, the length of the PEG spacer can have a direct impact on the signal-to-noise ratio. A well-chosen PEG spacer can improve the signal-to-noise ratio by:

  • Increasing Antigen Capture Efficiency: By reducing steric hindrance between immobilized antibodies and the target antigen, a PEG spacer can lead to a higher antigen capture efficiency and thus a stronger signal.[3]

  • Reducing Non-Specific Binding: PEG's ability to create a protein-resistant surface minimizes the non-specific binding of interfering molecules, which lowers the background noise.[7][8] One study demonstrated a tenfold increase in the signal-to-noise ratio in a particle-based immunoassay by using a PEG surface layer.[7]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency or Incomplete Reaction
Possible Cause Recommended Solution
Steric Hindrance The PEG spacer may be too short to effectively separate the label from the biomolecule. Consider using a longer PEG spacer to increase the distance between the reactive groups.[1][2]
Suboptimal Reaction Conditions The pH, temperature, or reaction time may not be optimal for the specific labeling chemistry. Optimize these parameters. For example, NHS-ester reactions are typically more efficient at a pH of 7.5-8.5.[1][2]
Inaccessible Labeling Sites The target functional groups on the biomolecule (e.g., lysines, cysteines) may be located in regions that are difficult to access. A longer, more flexible PEG spacer may improve accessibility.[10]
Reagent Instability Reactive groups on the PEG linker, such as NHS esters, can be sensitive to hydrolysis. Ensure that reagents are fresh and stored under appropriate conditions.[1]
Problem 2: High Background or Non-Specific Binding
Possible Cause Recommended Solution
Insufficient Surface Blocking In solid-phase assays, incomplete blocking of the surface can lead to non-specific binding of labeled molecules. Ensure thorough blocking with an appropriate agent. PEG itself can be used as a blocking agent to create a hydrophilic, protein-repellent surface.[7][9]
Hydrophobic Interactions If the label or the biomolecule is hydrophobic, it may non-specifically adsorb to surfaces. Using a hydrophilic PEG spacer can help to mitigate these interactions.[4]
Inadequate Washing Steps Insufficient washing after the labeling or binding steps can leave behind unbound labeled molecules, contributing to high background. Increase the number and duration of wash steps.[12]
Problem 3: Reduced Biological Activity of the Labeled Molecule
Possible Cause Recommended Solution
Label Interfering with Active Site The label may be positioned too close to the active or binding site of the biomolecule, causing steric hindrance. A longer PEG spacer can help to distance the label from critical functional regions.[2]
Conformational Changes The conjugation process itself might induce conformational changes in the biomolecule that affect its activity.[2] Consider optimizing reaction conditions (e.g., lower temperature) to minimize the risk of denaturation.
Excessive Labeling Too many labels attached to the biomolecule can lead to a loss of function.[13] Reduce the molar ratio of the labeling reagent to the biomolecule during the conjugation reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEG spacer length.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAverage DARReference
PEG42.5[2]
PEG2Eliminated aggregation and provided optimal DAR[10]

Table 2: Effect of PEG Spacer Size on Nanocarrier Uptake by Macrophages

PEG SizeChange in Uptake of PEG-(fMLF)₂Reference
5 kDa to 20 kDa~14.4% increase[14]
20 kDa to 40 kDa~38.6% decrease[14]

Table 3: Impact of PEG Spacer Length on IC₅₀ Values of a Bombesin Analog

PEG Spacer (n units)IC₅₀ (nM)Reference
n = 23.1 ± 0.2[15]
n = 33.9 ± 0.3[15]
n = 45.4 ± 0.4[15]
n = 65.8 ± 0.3[15]

Experimental Protocols

General Protocol for Amine Labeling of a Protein with an NHS-Ester-PEG Linker

This protocol provides a general guideline for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[2]

Materials:

  • Protein to be labeled

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG reagent

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.[16]

  • Characterization: Analyze the labeled protein using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution conjugation Conjugation Reaction prep_protein->conjugation prep_peg Prepare PEG-NHS Ester prep_peg->conjugation incubation Incubation conjugation->incubation quenching Quenching incubation->quenching purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Figure 1: General workflow for protein labeling with an NHS-Ester-PEG linker.

troubleshooting_logic start Low Labeling Efficiency? steric_hindrance Potential Steric Hindrance start->steric_hindrance Yes activity_loss Loss of Biological Activity? start->activity_loss No longer_peg Use Longer PEG Spacer steric_hindrance->longer_peg optimize_conditions Optimize Reaction Conditions (pH, Temp) steric_hindrance->optimize_conditions longer_peg->activity_loss optimize_conditions->activity_loss label_interference Label near Active Site? activity_loss->label_interference Yes successful_labeling Successful Labeling activity_loss->successful_labeling No label_interference->longer_peg reduce_labeling Reduce Molar Ratio of Label label_interference->reduce_labeling reduce_labeling->successful_labeling

Figure 2: A logical troubleshooting workflow for common labeling issues.

proximity_labeling poi Protein of Interest peg_spacer PEG Spacer poi->peg_spacer fused to labeling_enzyme Labeling Enzyme (e.g., BioID, APEX) reactive_biotin Reactive Biotin Intermediate labeling_enzyme->reactive_biotin activates peg_spacer->labeling_enzyme substrate Substrate (e.g., Biotin) substrate->labeling_enzyme proximal_protein1 Proximal Protein 1 reactive_biotin->proximal_protein1 labels proximal_protein2 Proximal Protein 2 reactive_biotin->proximal_protein2 labels distal_protein Distal Protein

Figure 3: Conceptual diagram of enzyme-catalyzed proximity labeling.

References

Validation & Comparative

A Head-to-Head Comparison: Carboxyrhodamine 110-PEG4-alkyne vs. Alexa Fluor 488 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal labeling, the choice of dye is critical. This guide provides an in-depth, data-driven comparison of two popular green-emitting fluorescent alkynes: Carboxyrhodamine 110-PEG4-alkyne and Alexa Fluor 488 alkyne. We will delve into their photophysical properties, performance in key applications, and provide detailed experimental protocols to support your research decisions.

This comparison guide aims to provide an objective analysis based on available data to assist researchers in selecting the optimal fluorescent alkyne for their specific experimental needs, considering factors such as brightness, photostability, and performance in various bio-imaging applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Alexa Fluor 488 alkyne, facilitating a direct comparison of their fundamental properties.

Table 1: Chemical and Physical Properties

PropertyThis compoundAlexa Fluor 488 alkyne
Molecular Formula C₃₂H₃₃N₃O₈Not typically disclosed
Molecular Weight 587.62 g/mol [1]Varies by specific conjugate
Solubility Soluble in DMF, DMSO, MeOH[2]Good water solubility[3]

Table 2: Spectroscopic and Photophysical Properties

PropertyThis compoundAlexa Fluor 488 alkyne
Excitation Maximum (λex) ~501 nm[2][]~495 nm[5][6]
Emission Maximum (λem) ~525 nm[2][]~519 nm[5][6]
Extinction Coefficient (ε) ~74,000 cm⁻¹M⁻¹ (in MeOH)[2]>65,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ) ~0.49 (for a related Rhodamine 110 derivative)0.92
Brightness (ε × Φ) ~36,260~59,800
Photostability Reported to be significantly more photostable than Alexa Fluor 488[2][]Highly photostable[3]
pH Sensitivity Fluorescence is insensitive to pH between 4 and 9[2][]Fluorescence is insensitive to pH between 4 and 10[6]

Performance Comparison

Brightness: Based on the available data, Alexa Fluor 488 alkyne exhibits a significantly higher quantum yield (0.92) compared to a reported value for a Rhodamine 110 derivative (~0.49). This, combined with a high extinction coefficient, results in a greater overall brightness for Alexa Fluor 488 conjugates. This superior brightness can be advantageous for detecting low-abundance targets.

Photostability: Multiple sources suggest that Carboxyrhodamine 110 and its derivatives are exceptionally photostable, with some claiming they are more photostable than Alexa Fluor 488.[2][] This enhanced photostability makes this compound a strong candidate for demanding imaging applications that require prolonged or intense light exposure, such as time-lapse microscopy or single-molecule imaging. While Alexa Fluor 488 is also known for its high photostability compared to older dyes like fluorescein, Carboxyrhodamine 110 may offer an edge in experiments where photobleaching is a major concern.

pH Sensitivity: Both dyes demonstrate excellent pH insensitivity over a broad physiological range, ensuring stable fluorescence signals in typical cell culture and imaging buffers.[2][][6]

Experimental Protocols

Detailed methodologies for key applications are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This protocol describes the general procedure for labeling azide-modified biomolecules with an alkyne-functionalized fluorescent dye.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Prepare_Stocks Prepare Stock Solutions: - Alkyne-Dye (10 mM in DMSO) - Azide-Biomolecule - Copper Sulfate (10-50 mM in H2O) - Reducing Agent (e.g., Sodium Ascorbate, 50-100 mM in H2O) - Ligand (e.g., TBTA/THPTA, 10-50 mM in DMSO/H2O) Mix_Reagents Combine in order: 1. Azide-Biomolecule in buffer 2. Alkyne-Dye 3. Copper Sulfate 4. Ligand Prepare_Stocks->Mix_Reagents Initiate_Reaction Add Reducing Agent to initiate the reaction Mix_Reagents->Initiate_Reaction Incubate Incubate at room temperature for 30-60 min, protected from light Initiate_Reaction->Incubate Purify Purify the labeled biomolecule (e.g., precipitation, chromatography) Incubate->Purify

A generalized workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol Details:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-functionalized dye (this compound or Alexa Fluor 488 alkyne) in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of a reducing agent, such as sodium ascorbate, in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of a copper-chelating ligand, such as THPTA, in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-dye.

    • Add the THPTA ligand solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled biomolecule using a method appropriate for the sample, such as ethanol precipitation for DNA or size-exclusion chromatography for proteins.

Fluorescence Microscopy of Labeled Cells

This protocol outlines the steps for labeling and imaging azide-modified cells using an alkyne-functionalized dye.

Microscopy_Workflow Metabolic_Labeling Metabolically label cells with an azide-modified precursor Fix_Perm Fix and permeabilize cells Metabolic_Labeling->Fix_Perm Click_Reaction Perform Click-iT™ reaction with alkyne-dye Fix_Perm->Click_Reaction Wash_Counterstain Wash cells and counterstain (e.g., DAPI for nuclei) Click_Reaction->Wash_Counterstain Image Image with a fluorescence microscope Wash_Counterstain->Image

Experimental workflow for fluorescence microscopy of labeled cells.

Protocol Details:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with an azide-modified metabolic precursor (e.g., azido sugars, amino acids, or nucleosides) for a sufficient duration to allow for incorporation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells twice with PBS.

  • Click-iT™ Reaction:

    • Prepare the Click-iT™ reaction cocktail containing the alkyne-dye, copper sulfate, and a reducing agent in a reaction buffer.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Flow Cytometry of Intracellularly Labeled Cells

This protocol details the steps for intracellular labeling of azide-modified cells for analysis by flow cytometry.

Flow_Cytometry_Workflow Cell_Harvest Harvest and prepare a single-cell suspension Fix_Perm Fix and permeabilize cells Cell_Harvest->Fix_Perm Click_Reaction Perform intracellular Click-iT™ reaction with alkyne-dye Fix_Perm->Click_Reaction Wash Wash cells Click_Reaction->Wash Analyze Analyze by flow cytometry Wash->Analyze

Workflow for intracellular labeling and flow cytometry analysis.

Protocol Details:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells with PBS.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

    • Wash the cells.

    • Permeabilize the cells with a permeabilization buffer (e.g., containing saponin or Triton X-100).

  • Intracellular Click-iT™ Reaction:

    • Resuspend the permeabilized cells in the Click-iT™ reaction cocktail containing the alkyne-dye.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filters.

Conclusion

Both this compound and Alexa Fluor 488 alkyne are excellent choices for green-fluorescent labeling in bioorthogonal applications. The selection between the two will largely depend on the specific requirements of the experiment.

  • Choose Alexa Fluor 488 alkyne when:

    • Maximum brightness is essential for detecting low-abundance targets.

    • You are using standard imaging conditions where photobleaching is not a primary limitation.

  • Choose this compound when:

    • Exceptional photostability is required for long-term imaging or techniques involving high-intensity illumination.

    • The experiment is conducted in a pH range where the stability of the fluorophore is critical.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most suitable fluorescent alkyne for their research, leading to more robust and reliable experimental outcomes.

References

A Head-to-Head Comparison: Carboxyrhodamine 110-PEG4-alkyne vs. Fluorescein-Based Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of Carboxyrhodamine 110-PEG4-alkyne and traditional fluorescein-based dyes, supported by key performance data and detailed experimental protocols.

Carboxyrhodamine 110 (CR110), a member of the rhodamine family of dyes, has emerged as a superior alternative to fluorescein for many applications, offering enhanced photostability and reduced environmental sensitivity. The specific variant, this compound, further extends its utility by incorporating a polyethylene glycol (PEG) spacer and a terminal alkyne group. This modification enables covalent labeling of azide-containing molecules via "click chemistry," a highly efficient and bioorthogonal conjugation method. This makes it an ideal tool for labeling biomolecules in complex biological systems, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), have been mainstays in fluorescence-based applications for decades due to their high quantum yield and good water solubility.[4][5] However, their utility is often limited by significant drawbacks, including rapid photobleaching and pH-sensitive fluorescence.[6]

This guide will delve into a quantitative comparison of these two classes of dyes, providing the necessary data and methodologies to help researchers make an informed decision for their specific experimental needs.

Quantitative Performance Comparison

The following tables summarize the key photophysical properties of Carboxyrhodamine 110 and fluorescein-based dyes.

PropertyThis compoundFluorescein (FITC)Reference
Excitation Maximum (λex) ~501 nm~494 nm[7]
Emission Maximum (λem) ~525 nm~520 nm[7][8]
Molar Extinction Coefficient (ε) >75,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ) ~0.90 (for CR110)~0.925 (in 0.1 N NaOH)[9][10]
Molecular Weight 587.62 g/mol 389.38 g/mol (Fluorescein)[11]

Table 1: Photophysical Properties. this compound and fluorescein exhibit similar spectral characteristics, making them compatible with common filter sets for green fluorescence.

FeatureThis compoundFluorescein-Based DyesReference
Photostability Significantly more photostableProne to rapid photobleaching[6]
pH Sensitivity Fluorescence is insensitive to pH in the physiological range (pH 4-9)Fluorescence is highly pH-dependent (pKa ~6.4), with decreased intensity in acidic environments[6][7]
Conjugation Chemistry Alkyne group for highly specific and efficient copper-catalyzed or copper-free "click" chemistryPrimarily isothiocyanates (FITC) or succinimidyl esters (FAM) for reaction with primary amines[1][5]
Signal-to-Noise Ratio Generally higher due to reduced background from photobleaching and environmental effectsCan be lower due to photobleaching and pH-dependent fluorescence fluctuations[5]

Table 2: Performance Characteristics. The key advantages of this compound lie in its superior photostability and pH insensitivity, leading to more reliable and quantitative data in live-cell and long-term imaging experiments.

Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed protocols for key experiments.

Protocol 1: Labeling of Azide-Modified Proteins with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the covalent attachment of this compound to a protein containing an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 50 mM solution of THPTA in water.

    • Freshly prepare a 100 mM solution of sodium ascorbate in water.

  • Prepare the Click-Labeling Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., 1 mg/mL final concentration in PBS) with a 5-10 fold molar excess of this compound stock solution.

    • Prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper catalyst to the protein-dye mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~501 nm (for CR110). The degree of labeling can be calculated using the respective extinction coefficients.

Protocol 2: Comparative Photobleaching Analysis in Fixed Cells

This protocol details a method to directly compare the photostability of Carboxyrhodamine 110 and fluorescein-labeled antibodies in a cellular context.

Materials:

  • Fixed cells on coverslips

  • Primary antibody of interest

  • Carboxyrhodamine 110-conjugated secondary antibody

  • Fluorescein (FITC)-conjugated secondary antibody

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Immunolabeling:

    • Permeabilize and block the fixed cells according to standard protocols.

    • Incubate with the primary antibody.

    • Wash and incubate separate samples with either the Carboxyrhodamine 110-conjugated or the FITC-conjugated secondary antibody.

    • Wash and mount the coverslips.

  • Image Acquisition:

    • Identify cells with comparable initial fluorescence intensity for both dyes.

    • Using the appropriate laser line and emission filters, set the microscope parameters (laser power, gain, pinhole size) to be identical for both samples.

    • Acquire an initial image (time point 0).

  • Photobleaching:

    • Continuously illuminate a defined region of interest (ROI) within the cell with the excitation laser at a fixed power.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity at each time point to the initial intensity (time 0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes to generate photobleaching curves.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

experimental_workflow cluster_labeling Bioconjugation cluster_imaging Cellular Imaging Azide_Protein Azide-Modified Protein CuAAC Cu(I)-Catalyzed Click Chemistry Azide_Protein->CuAAC CR110_Alkyne CR110-PEG4-Alkyne CR110_Alkyne->CuAAC Labeled_Protein CR110-Labeled Protein CuAAC->Labeled_Protein Cell_Incubation Cellular Uptake & Target Binding Labeled_Protein->Cell_Incubation Introduce to Cells Microscopy Fluorescence Microscopy Cell_Incubation->Microscopy Data_Analysis Image & Data Analysis Microscopy->Data_Analysis Image Acquisition

Caption: Workflow for labeling and imaging with CR110-PEG4-alkyne.

photostability_comparison Time Illumination Time x_axis Intensity Normalized Fluorescence Intensity y_axis origin origin origin->x_axis origin->y_axis cr110_p1 cr110_p2 cr110_p1->cr110_p2 cr110_p3 cr110_p2->cr110_p3 cr110_end cr110_p3->cr110_end cr110_start cr110_start cr110_start->cr110_p1 CR110_label Carboxyrhodamine 110 fl_p1 fl_p2 fl_p1->fl_p2 fl_p3 fl_p2->fl_p3 fl_end fl_p3->fl_end fl_start fl_start fl_start->fl_p1 Fluorescein_label Fluorescein

Caption: Expected photobleaching curves of CR110 vs. Fluorescein.

Conclusion

For demanding applications in modern biological research and drug development, this compound offers significant advantages over traditional fluorescein-based dyes. Its superior photostability and pH insensitivity translate to more reliable and reproducible quantitative data, especially in live-cell imaging and long-term experiments. The inclusion of an alkyne handle for click chemistry provides a versatile and highly specific method for bioconjugation. While fluorescein remains a viable option for less demanding applications, researchers requiring high-fidelity fluorescence data are encouraged to consider the enhanced performance of this compound.

References

A Comparative Analysis of the Quantum Yield of Carboxyrhodamine 110 and Other Common Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and bio-imaging, the selection of an appropriate fluorophore is paramount to achieving high-quality, reliable data. The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter in this selection process. This guide provides a comparative analysis of the quantum yield of Carboxyrhodamine 110 and its derivatives against other widely used rhodamine dyes: Rhodamine B, Rhodamine 6G, and Rhodamine 123. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Quantum Yields

DyeQuantum Yield (Φ)Solvent/Conditions
Carboxyrhodamine 110 Derivatives
Urea Derivative of Rhodamine 1100.4910 mM HEPES-NaOH buffer, pH 7.5[1]
Morpholino-urea Derivative of Rhodamine 1100.44Not specified[1]
ATTO Rho1100.80Not specified
Rhodamine B 0.31Water[2]
0.49 - 0.70Ethanol[3][4]
0.65Basic ethanol[3]
0.6894% Ethanol[3]
up to 0.97Varies with conditions
Rhodamine 6G 0.95Ethanol[5]
0.95Water[6]
0.925 ± 0.0150.1 N NaOH(aq) (as a standard)[7]
Rhodamine 123 0.90Not specified
0.90Ethanol[8]

Key Observations:

  • Rhodamine 6G and Rhodamine 123 consistently exhibit very high quantum yields, often exceeding 0.90 in common solvents, making them exceptionally bright fluorophores.

  • Rhodamine B shows a wider range of quantum yields that are highly dependent on the solvent environment.

  • While a direct value for Carboxyrhodamine 110 is not provided, its derivatives show moderate to high quantum yields. The structurally similar ATTO Rho110 boasts a high quantum yield of 0.80. Carboxyrhodamine 110 and its derivatives are noted for their high photostability and the insensitivity of their fluorescence to pH changes between 4 and 9.[5][7]

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the relative or comparative method. This technique involves comparing the fluorescence of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Standard compound with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample compound (e.g., Carboxyrhodamine 110)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the desired spectroscopic grade solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all the diluted solutions.

    • Record the absorbance at the chosen excitation wavelength for each solution. The same excitation wavelength should be used for both the standard and the sample.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, measure the fluorescence emission spectrum of each diluted solution.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis:

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (m_X / m_ST) * (n_X^2 / n_ST^2)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • m_X and m_ST are the slopes of the plots for the sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the relative quantum yield determination method.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Standard & Sample) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->abs_measure Same Solutions fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure Same Solutions & Excitation λ plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_slope Calculate Slopes (m_X and m_ST) plot_data->calc_slope calc_qy Calculate Quantum Yield (Φ_X) using the comparative formula calc_slope->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

The choice of a rhodamine dye for fluorescence-based applications is a trade-off between brightness (quantum yield), photostability, and environmental sensitivity. Rhodamine 6G and Rhodamine 123 are excellent choices for applications requiring maximum brightness. Rhodamine B offers versatility but requires careful consideration of the solvent environment. While a direct quantum yield for Carboxyrhodamine 110 is not definitively cited, its derivatives and related compounds exhibit good to high quantum yields. Furthermore, the exceptional photostability and pH insensitivity of Carboxyrhodamine 110 make it a superior candidate for long-term imaging experiments and applications in environments with potential pH fluctuations. Researchers are encouraged to consider these factors in conjunction with the specific requirements of their experimental setup.

References

A Comparative Guide to Validating Protein Conjugation: Carboxyrhodamine 110-PEG4-alkyne and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the successful conjugation of Carboxyrhodamine 110-PEG4-alkyne to a target protein. It also explores alternative fluorescent dyes and presents the necessary experimental protocols and data for robust validation.

Introduction to Protein-Dye Conjugation Validation

The covalent attachment of fluorescent dyes to proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This compound is a popular green-fluorescent dye that can be attached to azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This bioorthogonal reaction is highly specific and efficient, making it an excellent choice for protein labeling.

Validating the successful conjugation of the dye to the protein is a critical step to ensure the reliability and reproducibility of downstream experiments. This guide outlines three key analytical techniques for this purpose:

  • UV-Visible Spectroscopy: To determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the fluorescently labeled protein and confirm that the dye is attached to the protein of the correct molecular weight.

  • Mass Spectrometry (MS): To provide a precise measurement of the mass of the conjugated protein, confirming the addition of the dye molecule.

Comparison of Alkyne-Functionalized Fluorescent Dyes

While this compound is an excellent choice for many applications, several alternative alkyne-functionalized dyes are available, each with its own unique spectral properties. The choice of dye will depend on the specific experimental requirements, such as the available excitation sources and the need for multiplexing with other fluorophores.

DyeExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )Quantum Yield (Φ)
This compound 501[1][2]525[1][2]587.62[1][2][3]Not readily available
AF568 alkyne 578603~7700.69 - 0.91
FAM alkyne, 5-isomer 490513413.38Not readily available
MaP555-Alkyne 558[4]578[4]573.67[4]Not readily available
Sulfo-Cy3-Alkyne 553566Not readily availableNot readily available
Sulfo-Cy5-Alkyne 647663Not readily availableNot readily available

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Azide-Modified Protein

This protocol describes the general steps for conjugating an alkyne-containing dye to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reaction tubes

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in an azide-free buffer to a known concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA ligand (e.g., 50 mM in water).

  • Set up the Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a desired molar excess of dye to protein (typically 3-10 fold excess).

    • Add the THPTA ligand to the reaction mixture.

    • Add the copper(II) sulfate solution.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Gently mix the reaction and protect it from light.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification:

    • Remove the unreacted dye and other small molecules from the conjugated protein using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the fluorescently labeled protein.

Protocol 2: In-Gel Fluorescence SDS-PAGE

This protocol allows for the direct visualization of the fluorescently labeled protein in an SDS-PAGE gel.

Materials:

  • Fluorescently labeled protein conjugate

  • Laemmli sample buffer (without Coomassie blue)

  • SDS-PAGE gel and electrophoresis system

  • Fluorescence gel imager

Procedure:

  • Sample Preparation:

    • Mix the fluorescently labeled protein with Laemmli sample buffer. Crucially, do not heat the sample , as this can denature the fluorophore and quench its fluorescence[5].

  • Electrophoresis:

    • Load the samples onto the SDS-PAGE gel, including a pre-stained molecular weight marker.

    • Run the gel according to standard procedures.

  • In-Gel Fluorescence Imaging:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Rinse the gel with deionized water.

    • Image the gel using a fluorescence imager equipped with the appropriate excitation and emission filters for Carboxyrhodamine 110 (Excitation: ~501 nm, Emission: ~525 nm).

  • (Optional) Total Protein Staining:

    • After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all proteins in the sample and confirm equal loading.

Data Presentation and Interpretation

Table 2: Expected Mass Shift in Mass Spectrometry

Mass spectrometry provides the most definitive evidence of successful conjugation by measuring the precise mass of the protein before and after the addition of the dye.

ComponentMolecular Weight ( g/mol )
Unconjugated ProteinVaries
This compound587.62[1][2][3]
Expected Conjugate Mass Mass of Unconjugated Protein + 587.62

Note: The observed mass may vary slightly due to isotopic distribution.

Example Mass Spectrum Analysis:

A successful conjugation will show a clear shift in the mass spectrum corresponding to the addition of one or more dye molecules. The example below illustrates the expected result.

(A hypothetical illustration of mass spectrometry data)

  • Unconjugated Protein: A peak at the expected molecular weight of the unmodified protein.

  • Conjugated Protein: A new peak, or a series of peaks, shifted to a higher mass by approximately 588 Da for each conjugated dye molecule.

Figure 1: Example of In-Gel Fluorescence SDS-PAGE

The image below demonstrates the expected outcome of an in-gel fluorescence SDS-PAGE experiment.

(A representative image of an in-gel fluorescence SDS-PAGE)

  • Lane 1: Molecular weight marker.

  • Lane 2: Unconjugated protein (no fluorescent band).

  • Lane 3: Fluorescently labeled protein conjugate. A distinct fluorescent band should appear at the expected molecular weight of the protein. The absence of significant fluorescent bands at other molecular weights indicates a high purity of the conjugate.

Experimental Workflow and Signaling Pathway Diagrams

To further illustrate the concepts discussed in this guide, the following diagrams were generated using Graphviz (DOT language).

G Experimental Workflow for Validating Protein Conjugation cluster_0 Conjugation cluster_1 Validation cluster_2 Results Protein Azide-Modified Protein CuAAC CuAAC Click Reaction Protein->CuAAC Dye This compound Dye->CuAAC Conjugate Fluorescently Labeled Protein CuAAC->Conjugate UVVis UV-Vis Spectroscopy (Degree of Labeling) Conjugate->UVVis SDSPAGE In-Gel Fluorescence SDS-PAGE (Size Verification) Conjugate->SDSPAGE MassSpec Mass Spectrometry (Mass Confirmation) Conjugate->MassSpec DOL DOL Calculation UVVis->DOL FluorescentBand Fluorescent Band at Correct MW SDSPAGE->FluorescentBand MassShift Correct Mass Shift MassSpec->MassShift

Caption: Experimental workflow for protein conjugation and validation.

G Simplified ERK1/2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Nucleus->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

A Researcher's Guide to Green Fluorophore Photostability: Carboxyrhodamine 110 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence microscopy, the choice of a photostable fluorophore is paramount for generating high-quality, reproducible data. Photobleaching, the irreversible loss of fluorescence upon excitation, can significantly limit the duration of imaging experiments and impact quantitative analysis. This guide provides an objective comparison of the photostability of Carboxyrhodamine 110 (also known as Rhodamine Green) against other commonly used green fluorophores, supported by experimental data and detailed methodologies.

Carboxyrhodamine 110 is recognized for its exceptional photostability and fluorescence intensity that is insensitive to pH changes between 4 and 9.[1] It serves as the non-sulfonated analog to the popular Alexa Fluor 488, suggesting comparable performance characteristics.[1][2] Experimental evidence consistently demonstrates the superior photostability of rhodamine-based dyes and the Alexa Fluor family when compared to traditional fluorophores like fluorescein isothiocyanate (FITC).

Quantitative Photostability Comparison

To provide a clear comparison, the following table summarizes the photobleaching characteristics of antibody conjugates of a dichlorinated derivative of Rhodamine 110 (DR110), Alexa Fluor 488, and FITC under continuous illumination. The data is derived from a study comparing the performance of these three green fluorophores in microscopic assays.

FluorophoreBrightnessPhotobleaching CharacteristicsBackground
Alexa Fluor 488 HighSlight photobleaching observed after 9 minutes of continuous illumination.No
DR110 (Rhodamine 110 derivative) Medium to HighSlight photobleaching observed after 9 minutes of continuous illumination.No
FITC MediumVisible photobleaching observed within 4 minutes of continuous illumination.Visible

Table 1: Comparison of the photostability and performance of green fluorescent dye-antibody conjugates. Data is based on a comparative study of Alexa 488, DR110, and FITC in microscopic assays.

Experimental Protocol for Photostability Assessment

The following protocol outlines a general methodology for comparing the photostability of different fluorophores in a microscopy setting. This protocol is based on the common practice of measuring the rate of fluorescence decay under continuous illumination.

Objective: To quantify and compare the photobleaching rates of different green fluorophores.

Materials:

  • Microscope slides and coverslips

  • Fluorophore-conjugated antibodies or other molecules of interest

  • Mounting medium (with and without antifade reagents for comparison)

  • Fluorescence microscope with a suitable filter set for green fluorescence (e.g., 488 nm excitation) and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare microscope slides with cells or other substrates labeled with the fluorophores to be compared. Ensure that the labeling concentration and conditions are consistent across all samples.

    • Mount the samples using a consistent mounting medium. To specifically assess the intrinsic photostability of the fluorophore, a standard buffer without antifade agents can be used.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI) with clear and representative fluorescence.

    • Set the microscope's illumination intensity to a constant and reproducible level. Use the same objective and illumination settings for all samples.

    • Begin continuous illumination of the ROI.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching in the least stable fluorophore (e.g., 10-15 minutes).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Define an ROI that encompasses the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting this value from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • Calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the decay curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the photostability comparison.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Labeling with Fluorophores prep2 Mounting on Slides prep1->prep2 acq1 Continuous Illumination prep2->acq1 acq2 Time-lapse Imaging acq1->acq2 an1 Measure Intensity vs. Time acq2->an1 an2 Normalize Data an1->an2 an3 Calculate Half-life (t½) an2->an3 conclusion Comparative Results an3->conclusion Compare Photostability

Caption: Experimental workflow for comparing fluorophore photostability.

signaling_pathway cluster_photo Photobleaching Process ground Ground State (S0) excited Excited Singlet State (S1) ground->excited Photon Absorption excited->ground Fluorescence Emission bleached Non-fluorescent State excited->bleached Photochemical Reaction

References

Carboxyrhodamine 110-PEG4-alkyne: A Superior Alternative to Traditional Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological imaging and molecular tracking, the choice of a fluorescent probe is paramount to the success of an experiment. For researchers, scientists, and drug development professionals, the ideal probe offers bright, stable, and specific signals with minimal background interference. Carboxyrhodamine 110-PEG4-alkyne emerges as a superior tool in this context, overcoming many of the limitations associated with traditional fluorescent dyes like fluorescein and even advanced contemporaries like Alexa Fluor 488. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of this compound.

Key Performance Advantages

Carboxyrhodamine 110 (CR110) and its derivatives are renowned for their exceptional photophysical properties. The addition of a polyethylene glycol (PEG) linker and an alkyne group for click chemistry further enhances its utility and performance. The primary advantages of this compound include its remarkable photostability, pH insensitivity, and enhanced biocompatibility, leading to more reliable and reproducible experimental outcomes.

Superior Photostability for Longer Imaging

A significant drawback of many traditional fluorescent probes is their susceptibility to photobleaching, the light-induced degradation of the fluorophore, which limits the duration of imaging experiments. Carboxyrhodamine 110 and its derivatives are significantly more photostable than many other green fluorescent dyes, including the widely used Alexa Fluor 488.[1][2][3] This allows for longer exposure times and time-lapse imaging without significant signal loss, enabling the study of dynamic cellular processes.

Consistent Fluorescence Across a Wide pH Range

The fluorescence intensity of many probes, notably fluorescein, is highly sensitive to changes in the local pH. This can lead to unreliable data in acidic or basic cellular compartments. In contrast, the fluorescence of this compound is completely insensitive to pH in the range of 4 to 9.[1][2][3] This stability ensures a consistent and reliable signal, regardless of the cellular environment.

Enhanced Solubility and Reduced Non-Specific Binding through PEGylation

The incorporation of a PEG4 linker significantly improves the water solubility of the Carboxyrhodamine 110 dye.[2][3][4] This enhanced solubility prevents aggregation and improves the handling of the probe in aqueous buffers. Furthermore, PEGylation is a well-established method for reducing non-specific binding of probes to cellular components and surfaces.[5][6] This "stealth" property of the PEG linker minimizes background fluorescence, leading to a higher signal-to-noise ratio and clearer images.

Improved Biocompatibility for Live-Cell Imaging

The PEG linker not only reduces non-specific interactions but also enhances the biocompatibility of the probe.[7] This is crucial for live-cell imaging, where the probe should not interfere with normal cellular functions. The reduced cytotoxicity of PEGylated probes allows for longer-term studies without compromising cell health.

Versatile and Specific Labeling via Click Chemistry

The terminal alkyne group on the PEG linker enables highly specific and efficient covalent labeling of azide-modified biomolecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[8] This bioorthogonal reaction is highly selective and proceeds with high efficiency under mild, biologically compatible conditions, allowing for precise targeting of molecules of interest.[9]

Quantitative Performance Comparison

To provide a clear overview of the advantages of this compound, the following tables summarize its key performance indicators in comparison to traditional fluorescent probes.

Parameter This compound Alexa Fluor 488 Fluorescein (FITC)
Excitation Max (nm) ~501-502[1][10]~495-496[11][12]~494
Emission Max (nm) ~524-527[1][10]~519[11][12]~518
Quantum Yield High (exact value for this derivative not specified, but parent dye is high)[1]0.92[12][13]Highly pH-dependent, up to 0.92 in alkaline conditions[13]
Photostability Significantly more photostable than Alexa Fluor 488 and fluorescein[1][2][3]More photostable than fluorescein[11][14]Prone to photobleaching[1]
pH Sensitivity Insensitive between pH 4 and 9[1][2][3]Insensitive between pH 4 and 10[11][14]Highly sensitive, fluorescence decreases in acidic pH
Solubility Good in aqueous solutions due to PEG linker[2][3][4]Good water solubility[11]Lower solubility, especially at acidic pH

Experimental Workflow and Protocols

The superior performance of this compound is realized through a straightforward and robust experimental workflow, primarily involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling.

experimental_workflow cluster_preparation Preparation of Biomolecule cluster_labeling Labeling with this compound cluster_analysis Analysis biomolecule Azide-Modified Biomolecule click_reaction CuAAC Click Reaction biomolecule->click_reaction probe Carboxyrhodamine 110- PEG4-alkyne probe->click_reaction reagents Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) + Ligand (e.g., THPTA) reagents->click_reaction purification Purification of Labeled Biomolecule click_reaction->purification imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) purification->imaging

Figure 1. Experimental workflow for labeling with this compound.
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), solution (e.g., 50 mM in water)

  • DMSO or DMF for dissolving the alkyne probe

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.

    • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.

    • Add the THPTA ligand solution to a final concentration of 5 times the copper concentration (e.g., 0.5 mM if using 0.1 mM CuSO4).[15]

    • Add the CuSO4 solution to a final concentration of 0.1 mM.[15]

  • Initiation of the Click Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[15]

    • Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at ~501 nm).

    • Store the labeled protein at 4°C or -20°C, protected from light.

Logical Relationship of Advantages

The interconnected advantages of this compound contribute to its overall superiority as a fluorescent probe.

advantages_relationship cluster_core Core Fluorophore Properties cluster_modifications Key Modifications cluster_benefits Resulting Advantages cluster_outcome Experimental Outcome cr110 Carboxyrhodamine 110 Core photostability High Photostability cr110->photostability ph_insensitivity pH Insensitivity cr110->ph_insensitivity superior_probe Superior Fluorescent Probe photostability->superior_probe ph_insensitivity->superior_probe peg PEG4 Linker solubility Increased Solubility peg->solubility biocompatibility Enhanced Biocompatibility peg->biocompatibility reduced_binding Reduced Non-Specific Binding peg->reduced_binding alkyne Alkyne Group click_labeling Specific Click Labeling alkyne->click_labeling solubility->superior_probe biocompatibility->superior_probe reduced_binding->superior_probe click_labeling->superior_probe

Figure 2. Interplay of features contributing to the superiority of the probe.

References

A Comparative Guide to the Performance of Carboxyrhodamine 110-PEG4-alkyne in Common Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry for bioconjugation, the choice of fluorescent probe and the reaction environment are critical for achieving optimal results. Carboxyrhodamine 110-PEG4-alkyne is a high-performance, green-fluorescent probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its utility is defined not only by the superior photophysical properties of its core dye but also by the efficiency of the click reaction in which it participates. This guide provides a detailed comparison of its performance in various buffer systems, supported by experimental data and protocols.

The core fluorophore, Carboxyrhodamine 110 (CR110), is renowned for its exceptional photostability and the stability of its fluorescence across a wide pH range.[1][2][3][4][5] Unlike dyes such as fluorescein (FITC) or even Alexa Fluor 488, the fluorescence of CR110 is notably insensitive to pH in the 4 to 9 range, making it a robust choice for diverse biological applications.[1][2][6][7] The addition of a PEG4 linker enhances aqueous solubility and provides a spacer arm to reduce potential steric hindrance between the dye and the target biomolecule.[7]

Data Presentation: Performance and Properties

The overall performance of this compound is a function of both its intrinsic spectroscopic properties and the efficiency of the CuAAC reaction, which is highly buffer-dependent.

Table 1: Spectroscopic Properties of this compound

PropertyValueSource
Excitation Maximum (λex)~501 nm[7]
Emission Maximum (λem)~525 nm[7]
Molar Extinction Coefficient (ε)74,000 L mmol⁻¹ cm⁻¹ (in MeOH)[6][7]
Recommended Laser Line488 nm (Argon-ion)[5][7]
pH SensitivityFluorescence is insensitive between pH 4 and 9[1][2][6][7]
SolubilitySoluble in DMF, DMSO, MeOH[7]

Table 2: Comparison of Buffer System Suitability for CuAAC Reaction

The primary determinant of performance in different buffers is the compatibility of the buffer components with the copper(I) catalyst required for the click reaction.

Buffer SystemCompatibility with Cu(I) CatalystExpected Reaction EfficiencyRationale and Key Considerations
Phosphate-Buffered Saline (PBS) High High Phosphate buffers are widely compatible and commonly used for CuAAC bioconjugation.[8][9][10] Pre-mixing the copper source with a stabilizing ligand is recommended to prevent precipitation of copper-phosphate complexes.[9]
HEPES High High HEPES is an excellent choice and shows high compatibility with the CuAAC reaction, leading to efficient labeling.[8][9]
Tris-based Buffers (e.g., TBS) Low / Inhibitory Low / Inhibited Tris (tris(hydroxymethyl)aminomethane) acts as a competitive and inhibitory ligand for the copper(I) catalyst, which significantly slows down or halts the click reaction.[8][9][10] Amine-containing buffers should generally be avoided.[11]
Citrate / Imidazole / Tricine Low Low These buffering agents have been shown to decrease the efficiency of the click chemistry reaction, likely due to interactions with the copper catalyst.[8]

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click reaction.

Reagent Preparation:

  • Biomolecule Stock: Prepare your azide-containing protein, oligonucleotide, or other molecule in a compatible buffer (e.g., PBS, HEPES) at a known concentration.

  • Alkyne Dye Stock: Prepare a 1-10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO.

  • Copper (II) Sulfate (CuSO₄) Stock: Prepare a 20-100 mM stock solution in deionized water.

  • Copper Ligand Stock: Prepare a stock solution of a copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), at 50-100 mM in deionized water. The ligand protects biomolecules from oxidative damage and accelerates the reaction.[10][12][13]

  • Reducing Agent Stock: Prepare a 100-300 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution must be prepared fresh immediately before use , as it degrades in the presence of oxygen.[14]

Labeling Protocol (Example for 100 µL Reaction Volume):

  • In a microcentrifuge tube, add the azide-containing biomolecule to the desired final concentration in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Add the this compound stock solution to the tube. A final concentration of 20-100 µM is a typical starting point.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock and the THPTA ligand stock. A 1:5 molar ratio of Cu:Ligand is often recommended.[14] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the main reaction tube containing the biomolecule and alkyne dye. A final copper concentration of 50-100 µM is generally effective.[10]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.[12]

  • Mix the reaction gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Once the reaction is complete, the labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or precipitation.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Azide Azide-tagged Biomolecule Mix Combine Reactants in Compatible Buffer (e.g., PBS, HEPES) Azide->Mix Alkyne CR110-PEG4-Alkyne (in DMSO) Alkyne->Mix Catalyst Catalyst Premix (CuSO4 + Ligand) Catalyst->Mix Reducer Reducing Agent (Fresh Sodium Ascorbate) Initiate Initiate with Reducing Agent Mix->Initiate Incubate Incubate RT, 30-60 min (Protect from light) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Downstream Analysis (Microscopy, SDS-PAGE, etc.) Purify->Analyze

Caption: General workflow for CuAAC labeling.

Caption: Decision tree for buffer selection.

References

A Comparative Guide to Alternatives for Carboxyrhodamine 110-PEG4-alkyne in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of fluorescent probes is a critical determinant of experimental success. Carboxyrhodamine 110 (CR110) is a well-established green-fluorescent dye known for its high fluorescence quantum yield and photostability.[1][2] The PEG4-alkyne linker facilitates its use in bioorthogonal click chemistry, enabling the specific labeling of target biomolecules in a live-cell context.[3] However, the expanding horizons of live-cell imaging, particularly in super-resolution microscopy and long-term tracking, have spurred the development of a diverse palette of alternative fluorescent probes. This guide provides an objective comparison of commercially available alternatives to Carboxyrhodamine 110-PEG4-alkyne, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Fluorescent Probes

The ideal fluorescent probe for live-cell imaging should exhibit high brightness, exceptional photostability, good cell permeability, and minimal cytotoxicity. The following table summarizes the key photophysical and chemical properties of Carboxyrhodamine 110 and several noteworthy alternatives.

Fluorophore Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Quantum Yield (Φ) Key Features
This compound 501[1]525[1]74,000[1]~0.88High photostability, pH insensitive between 4 and 9.[1]
TAMRA-alkyne 553[4]575[4]92,000[4]~0.65Bright and photostable, widely used in bioconjugation.[5][6]
AZDye™ 555 Alkyne 555[7]572[7]155,000[7]Not specifiedWater-soluble, spectrally similar to Alexa Fluor® 555 and Cy3.[7]
Janelia Fluor® 549 (JF₅₄₉)-alkyne 549571101,0000.89Exceptionally bright and photostable, suitable for super-resolution microscopy.[8]
Janelia Fluor® 646 (JF₆₄₆)-alkyne 646664152,0000.54Far-red emission minimizes autofluorescence, ideal for deep imaging.[8][9]
Silicon Rhodamine (SiR)-alkyne 652674100,000~0.40Far-red, cell-permeable, and fluorogenic, reducing background fluorescence.[10][11]

In-Depth Look at the Alternatives

TAMRA (Tetramethylrhodamine) Dyes

TAMRA-alkyne is a well-established alternative to CR110, offering a red-shifted spectrum which can be advantageous for multiplexing with green fluorescent proteins.[5][6] It is known for its high photostability and brightness, making it a reliable choice for a range of live-cell imaging applications.[5]

AZDye™ Series

The AZDye™ series offers a range of water-soluble dyes with various spectral properties. AZDye™ 555 Alkyne is a notable alternative, with a high molar extinction coefficient, suggesting excellent brightness.[7] Its spectral similarity to widely used dyes like Alexa Fluor® 555 and Cy3 allows for its seamless integration into existing imaging protocols.[7]

Janelia Fluor® (JF) Dyes

Developed at the Janelia Research Campus, the Janelia Fluor® dyes are a newer class of fluorophores with exceptional brightness and photostability.[8][12] Dyes like JF₅₄₉ and JF₆₄₆ are particularly well-suited for advanced imaging techniques such as super-resolution microscopy (STED, dSTORM) and single-molecule tracking.[12] Their cell permeability and availability with alkyne handles make them powerful tools for live-cell labeling.[13]

Silicon Rhodamine (SiR) Dyes

Silicon rhodamine dyes are far-red emitting fluorophores that offer several advantages for live-cell imaging. Their longer excitation and emission wavelengths lead to deeper tissue penetration and reduced cellular autofluorescence.[11][14] A key feature of SiR dyes is their fluorogenicity; they are non-fluorescent in their spirolactone form and become brightly fluorescent upon binding to their target, which significantly improves the signal-to-noise ratio.[10]

Experimental Workflows and Protocols

The following sections detail the typical experimental workflow for labeling intracellular targets in live cells using an alkyne-functionalized fluorescent probe and a bioorthogonal azide-containing reporter.

Logical Workflow for Live-Cell Imaging

LiveCellImagingWorkflow cluster_prep Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging CellCulture 1. Cell Culture MetabolicLabeling 2. Metabolic Labeling (with azide-modified precursor) CellCulture->MetabolicLabeling Wash1 3. Wash Cells MetabolicLabeling->Wash1 DyeIncubation 4. Incubate with Alkyne-Dye Wash1->DyeIncubation Wash2 5. Wash Cells DyeIncubation->Wash2 LiveImaging 6. Live-Cell Imaging Wash2->LiveImaging

Caption: A generalized workflow for live-cell imaging using bioorthogonal click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed click reaction is a highly efficient method for labeling. However, the cytotoxicity of copper is a concern for live-cell applications, and this reaction is more commonly used for fixed cells.

CuAAC_Reaction Azide R1-N₃ Plus + Product Triazole Product Azide:e->Product:w Alkyne R2-C≡CH Arrow Cu(I) catalyst Alkyne:e->Product:w

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For live-cell imaging, the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method as it circumvents the issue of copper toxicity.[15] This reaction utilizes a strained cyclooctyne derivative that reacts spontaneously with an azide. To use the alkyne dyes discussed in this guide with SPAAC, the azide and alkyne functionalities would need to be swapped (i.e., using an azide-modified dye with a cyclooctyne-labeled biomolecule).

SPAAC_Reaction Azide R1-N₃ Plus + Product Triazole Product Azide:e->Product:w Cyclooctyne Strained Alkyne (e.g., DBCO) Arrow No catalyst required Cyclooctyne:e->Product:w

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.

Detailed Experimental Protocols

The following are generalized protocols for labeling and imaging live cells using click chemistry. Optimization of concentrations and incubation times will be necessary for specific cell types and target molecules.

Protocol 1: Metabolic Labeling of Nascent Proteins
  • Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture to the desired confluency.

  • Metabolic Labeling: Replace the normal culture medium with a methionine-free medium supplemented with a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA). Incubate for a period determined by the desired labeling window (e.g., 1-24 hours).

  • Wash: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove unincorporated AHA.

  • Dye Incubation: Incubate the cells with the alkyne-functionalized fluorescent dye (e.g., 1-10 µM in complete medium) for 30-60 minutes at 37°C. This step should be performed in the dark to prevent photobleaching.

  • Wash: Wash the cells three times with warm PBS to remove excess dye.

  • Imaging: Image the cells in fresh culture medium using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Protocol 2: Labeling of a Specific Protein via Genetic Code Expansion
  • Transfection: Transfect cells with a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site, and a plasmid for the engineered aminoacyl-tRNA synthetase/tRNA pair that incorporates an azide- or alkyne-containing unnatural amino acid.

  • Unnatural Amino Acid Incorporation: Culture the transfected cells in a medium supplemented with the corresponding unnatural amino acid.

  • Wash: Gently wash the cells three times with warm PBS.

  • Click Reaction: Incubate the cells with the complementary fluorescent probe (azide-dye for alkyne-amino acid or alkyne-dye for azide-amino acid) in complete medium for 30-60 minutes at 37°C in the dark.

  • Wash: Wash the cells three times with warm PBS.

  • Imaging: Proceed with live-cell imaging as described in Protocol 1.

Conclusion

While this compound remains a robust and reliable probe for live-cell imaging, a growing number of powerful alternatives are now available to researchers. The choice of the optimal fluorophore will depend on the specific experimental requirements, including the desired spectral properties for multiplexing, the need for enhanced brightness and photostability for demanding imaging modalities, and the advantages of fluorogenicity for reducing background signal. The Janelia Fluor® and silicon rhodamine dyes, in particular, represent significant advancements in the field, enabling new possibilities in super-resolution and long-term live-cell imaging. Careful consideration of the quantitative data and experimental protocols presented in this guide will aid researchers in selecting the most appropriate tool to illuminate the intricate dynamics of living systems.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The safe and compliant disposal of Carboxyrhodamine 110-PEG4-alkyne is critical for ensuring personnel safety and environmental protection. As a fluorescent dye containing a rhodamine core, this compound and its associated waste are classified as hazardous chemical waste. Adherence to the following step-by-step procedures is essential for all researchers, scientists, and drug development professionals.

Prior to initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the safety data for closely related rhodamine compounds should be referenced as a precautionary measure.[1]

Immediate Safety and Handling Precautions

When handling this compound and its waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side-shields

  • A lab coat

Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or aerosols.[2][3] Avoid all direct contact with skin and eyes.[2]

Quantitative Data Summary
PropertyValue (for related Rhodamine B)Source
Acute Oral Toxicity (LD50, Rat) 500 mg/kg[6]
Eye Irritation (Rabbit) Severe[6]
Aquatic Toxicity Very toxic to aquatic life[5]
Form Solid[7]
Solubility DMF, DMSO, MeOH[7]

Experimental Protocol for Waste Segregation and Collection

Proper segregation is the foundational step in the chemical waste disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3]

Step 1: Identify All Waste Streams

All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the dye.

  • Contaminated Labware: Pipette tips, vials, flasks, and other disposable labware.[1]

  • Contaminated PPE: Gloves, disposable lab coats.[1]

  • Spill Cleanup Materials: Absorbent materials, wipes.[3]

Step 2: Segregate Waste by Type

  • Solid Waste (Non-Sharps):

    • Examples: Contaminated gloves, pipette tips, paper towels, and microfuge tubes.[2]

    • Procedure: Collect this waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]

  • Liquid Waste:

    • Examples: Unused solutions, reaction mixtures, and initial solvent rinses of glassware.[2][3]

    • Procedure: Collect liquid waste in a compatible, leak-proof, and sealable container. Ensure the container material is compatible with the solvents used (e.g., DMF, DMSO, MeOH).

  • Sharps Waste:

    • Examples: Contaminated needles, syringes, and glass Pasteur pipettes.[2]

    • Procedure: Place all contaminated sharps into a designated, puncture-proof sharps container.[2]

Step 3: Proper Waste Container Labeling and Storage

  • Labeling: Clearly label every waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., primary hazard, date).[1]

  • Storage: Keep all waste containers tightly sealed when not in use. Store them in a designated, secure hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]

Step 4: Arrange for Final Disposal

Once a waste container is full, or if the experiment is complete, contact your institution's EHS department or a licensed professional waste disposal service to arrange for collection and final disposal.[1][4][6] Never dispose of this compound or its containers with household garbage or down the drain.[4][5][6]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste ppe->waste_gen solid Solid Waste (Gloves, Tips, etc.) waste_gen->solid Non-Sharps liquid Liquid Waste (Solutions, Rinsate) waste_gen->liquid Liquids sharps Sharps Waste (Needles, Glass) waste_gen->sharps Sharps solid_container Collect in Lined, Labeled Solid Waste Bin solid->solid_container liquid_container Collect in Compatible, Labeled Liquid Waste Bottle liquid->liquid_container sharps_container Collect in Puncture-Proof, Labeled Sharps Container sharps->sharps_container storage Store Sealed Containers in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs Contact EHS for Pickup storage->ehs

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Carboxyrhodamine 110-PEG4-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for Carboxyrhodamine 110-PEG4-alkyne, a fluorescent dye used in life sciences research. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields.Protects against splashes and airborne particles.
Hand Protection Double pair of nitrile gloves.Provides robust protection against skin contact. Gloves should be inspected for tears before use and changed immediately if contaminated.[4]
Body Protection A lab coat, preferably disposable.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary when handling the solid form outside of a certified chemical fume hood or for large quantities.Minimizes the risk of inhaling airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to this operational protocol is critical to minimize exposure risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • The compound is shipped at ambient temperature.[1]

  • For long-term storage, keep the container tightly sealed at -20°C in a dry, well-ventilated area.[1]

2. Preparation and Weighing:

  • All manipulations of the solid compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[4]

  • Cover the work surface with disposable, absorbent bench paper.[4]

  • To avoid generating dust, carefully weigh the solid compound within the fume hood.[4]

3. Solution Preparation:

  • Slowly add the solvent (e.g., DMF, DMSO, MeOH) to the solid to prevent splashing.[1][4]

  • Ensure the container is securely capped before mixing.

4. Experimental Use:

  • When using solutions of this compound, handle them with the same level of precaution as the solid form.

  • Avoid direct contact with skin and eyes.[4]

  • Minimize the creation of aerosols.[4]

5. Post-Handling Procedures:

  • Thoroughly decontaminate the work area after handling the compound.[4]

  • Carefully remove and dispose of all PPE as hazardous waste.[4]

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams. Segregate solid waste from liquid waste.[5]

  • Solid Waste : Collect all solid waste, including empty vials, contaminated gloves, and bench paper, in a clearly labeled, sealed hazardous waste container.[4][5]

  • Liquid Waste : Collect unused solutions and any solvent used for rinsing contaminated glassware in a designated, sealed hazardous liquid waste container. Do not pour any waste down the drain.[4]

  • Disposal : All waste must be disposed of through an approved chemical waste disposal service.[5]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store at -20°C receive->store don_ppe Don Appropriate PPE store->don_ppe prep_area Prepare Fume Hood don_ppe->prep_area weigh Weigh Solid prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.